B612875 Z-Asp-OtBu CAS No. 23632-70-4

Z-Asp-OtBu

Cat. No.: B612875
CAS No.: 23632-70-4
M. Wt: 504.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protected amino acid.>

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXFHMMFLKBBW-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23632-70-4
Record name L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23632-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen N-((benzyloxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023632704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-butyl hydrogen N-[(benzyloxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Z-Asp-OtBu in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, is a valuable protected amino acid derivative utilized primarily in solution-phase peptide synthesis. This technical guide provides a comprehensive overview of its chemical properties, strategic applications, and detailed experimental protocols. We delve into the orthogonal protection scheme afforded by the benzyloxycarbonyl (Z) and tert-butyl (OtBu) groups, offering a comparative analysis with other protection strategies. Furthermore, this guide addresses the critical challenge of aspartimide formation and presents quantitative data to inform synthesis planning. Detailed methodologies for coupling and deprotection reactions are provided, alongside visual workflows to aid in experimental design.

Introduction: The Strategic Role of Z-Asp(OtBu)-OH

In the intricate field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex sequences. Z-Asp(OtBu)-OH is a derivative of aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain β-carboxyl group is protected as a tert-butyl (OtBu) ester.[1][2][3][4] This dual protection scheme is particularly well-suited for solution-phase peptide synthesis, a method that remains indispensable for large-scale production and the synthesis of certain peptide fragments.[5]

The Z group, introduced by Bergmann and Zervas, is a classic urethane-type protecting group removable by hydrogenolysis, offering orthogonality to the acid-labile OtBu group.[6] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications. While solid-phase peptide synthesis (SPPS) using Fmoc-Asp(OtBu)-OH is more prevalent in contemporary research for its ease of automation, Z-Asp(OtBu)-OH remains a relevant tool in the peptidomimetic and pharmaceutical development landscape.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Z-Asp(OtBu)-OH is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol [7]
Appearance White to off-white powder or crystals[2][3]
CAS Number 5545-52-8[2][3]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM.[2]
Purity Typically ≥98.0% (TLC)[3]

Application in Peptide Synthesis: A Focus on Solution-Phase Methodology

Z-Asp(OtBu)-OH is a key reagent in solution-phase peptide synthesis, a strategy that involves the stepwise coupling of protected amino acids in a homogenous reaction mixture. This approach allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final peptide, especially in large-scale synthesis.

The Orthogonal Protection Strategy

The core advantage of Z-Asp(OtBu)-OH lies in its orthogonal protecting groups. The Z group is stable to the acidic conditions required to remove the OtBu group, and conversely, the OtBu group is stable to the hydrogenolysis conditions used to cleave the Z group. This allows for precise, sequential manipulation of the peptide chain.

Orthogonal_Protection cluster_deprotection Selective Deprotection cluster_products Deprotected Intermediates Z_Asp_OtBu Z-Asp(OtBu)-OH Z_deprotection Z-Group Removal (Hydrogenolysis) Z_Asp_OtBu->Z_deprotection H₂, Pd/C OtBu_deprotection OtBu-Group Removal (Acidolysis) Z_Asp_OtBu->OtBu_deprotection TFA H_Asp_OtBu H-Asp(OtBu)-OH Z_deprotection->H_Asp_OtBu N-terminus free for chain elongation Z_Asp_OH Z-Asp-OH OtBu_deprotection->Z_Asp_OH Side-chain free for modification/cyclization Solution_Phase_Coupling cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Z_Asp_OtBu Z-Asp(OtBu)-OH Activation DCC / HOBt in DCM Z_Asp_OtBu->Activation H_Phe_OMe H-Phe-OMe Coupling Stir at RT, 12-16h H_Phe_OMe->Coupling Activation->Coupling Workup Filtration & Aqueous Wash Coupling->Workup Purification Recrystallization or Chromatography Workup->Purification Product Z-Asp(OtBu)-Phe-OMe Purification->Product

References

An In-depth Technical Guide to Z-Asp(OtBu)-OH: A Cornerstone in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester, commonly referred to as Z-Asp(OtBu)-OH. This valuable derivative of L-aspartic acid is a critical building block in the field of peptide synthesis, offering strategic advantages in the construction of complex peptide chains. This document details its chemical structure and properties, provides methodologies for its synthesis and analysis, and discusses its role in peptide chemistry, with a particular focus on mitigating common side reactions.

Chemical Structure and Properties

Z-Asp(OtBu)-OH is an L-aspartic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain β-carboxyl group is protected as a tert-butyl (OtBu) ester. This dual-protection scheme is fundamental to its utility, allowing for the selective activation of the α-carboxyl group for peptide bond formation while preventing unwanted reactions at the α-amino and β-carboxyl functionalities.

The Z-group offers robust protection under various coupling conditions and is readily removable by catalytic hydrogenation. The acid-labile OtBu group provides orthogonal protection, meaning it can be removed under conditions that do not affect the Z-group, and vice-versa.[1]

Table 1: Physicochemical Properties of Z-Asp(OtBu)-OH

PropertyValueReferences
Chemical Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
CAS Number 5545-52-8
Appearance White to off-white powder or crystals
Purity (by TLC) ≥98.0%
Purity (by HPLC) >98.0%
Solubility Soluble in DMSO (200 mg/mL)
Storage Conditions Refrigerated (0-10°C) under an inert atmosphere
Specific Rotation +32.0 to +36.0 deg (c=1, CHCl₃)

Table 2: Spectroscopic Data for Z-Asp(OtBu)-OH

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (ATR) Characteristic absorptions for C=O (carbonyl) groups of the carbamate, carboxylic acid, and ester; N-H stretching; C-H stretching of aromatic and aliphatic groups.
¹H NMR Signals corresponding to the protons of the tert-butyl group, the benzylic protons of the Z-group, the aromatic protons of the phenyl ring, and the α- and β-protons of the aspartic acid backbone.
¹³C NMR Resonances for the carbonyl carbons of the protecting groups and the carboxylic acid, the carbons of the aromatic ring, and the aliphatic carbons of the tert-butyl group and the aspartic acid backbone.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and cleavage of the benzyloxycarbonyl group.

Experimental Protocols

Synthesis of Z-Asp(OtBu)-OH

The synthesis of Z-Asp(OtBu)-OH is a multi-step process that begins with the selective esterification of the β-carboxyl group of L-aspartic acid, followed by the protection of the α-amino group.

Protocol 1: Synthesis of L-Aspartic acid β-tert-butyl ester

  • Preparation of Reagents: Prepare a solution of L-aspartic acid in a suitable solvent system.

  • Esterification: Introduce a tert-butylating agent, such as isobutylene or tert-butyl acetate, in the presence of a strong acid catalyst (e.g., sulfuric acid or perchloric acid).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture and perform an aqueous work-up to isolate the crude L-Aspartic acid β-tert-butyl ester.

Protocol 2: N-Benzoxycarbonylation

  • Dissolution: Dissolve the L-Aspartic acid β-tert-butyl ester in a suitable solvent, such as a mixture of dioxane and water.

  • Addition of Base: Add an inorganic base, such as sodium carbonate, to the solution.

  • Addition of Z-Cl: Slowly add benzyl chloroformate (Z-Cl) to the reaction mixture at a controlled temperature (typically 0°C).

  • Reaction and Work-up: Allow the reaction to proceed to completion. Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude Z-Asp(OtBu)-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G Synthesis Workflow for Z-Asp(OtBu)-OH cluster_synthesis Synthesis cluster_purification Purification L_Asp L-Aspartic Acid Asp_OtBu L-Aspartic acid β-tert-butyl ester L_Asp->Asp_OtBu  Esterification  (e.g., Isobutylene, H+) Z_Asp_OtBu Z-Asp(OtBu)-OH Asp_OtBu->Z_Asp_OtBu  N-Benzoxycarbonylation  (Z-Cl, Base) Crude_Product Crude Z-Asp(OtBu)-OH Purified_Product Purified Z-Asp(OtBu)-OH Crude_Product->Purified_Product  Recrystallization or  Column Chromatography

A high-level overview of the synthesis and purification process for Z-Asp(OtBu)-OH.
Analytical Characterization

Protocol 3: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Sample Preparation: Dissolve a small amount of the Z-Asp(OtBu)-OH in a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm). The purity is determined by the relative area of the main peak.[2]

Protocol 4: Identity Confirmation by Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to obtain fragment ions that confirm the structure of the molecule. Characteristic fragments include the loss of the tert-butyl group ([M-56+H]⁺) and cleavage of the benzyloxycarbonyl group.[3]

Application in Peptide Synthesis and Management of Side Reactions

Z-Asp(OtBu)-OH is a versatile building block for the incorporation of aspartic acid residues in both solution-phase and solid-phase peptide synthesis. The orthogonal nature of the Z and OtBu protecting groups allows for flexible synthetic strategies.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to the formation of β-aspartyl peptides and racemization. This side reaction is particularly prevalent during the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis.[4] While Z-Asp(OtBu)-OH is more commonly used in solution-phase synthesis where basic deprotection steps are less frequent, the potential for aspartimide formation under certain conditions should be considered.

The steric bulk of the tert-butyl group in Z-Asp(OtBu)-OH provides a degree of protection against aspartimide formation compared to smaller protecting groups like the methyl ester.[2]

G Logical Workflow for Aspartimide Formation Management Start Peptide Synthesis with Aspartic Acid Derivative Check_Sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Ser) Start->Check_Sequence Use_Standard Use standard protecting group (e.g., Z-Asp(OtBu)-OH) Check_Sequence->Use_Standard No Consider_Alternatives Consider alternative strategies Check_Sequence->Consider_Alternatives Yes Bulky_PG Use bulkier side-chain protecting group Consider_Alternatives->Bulky_PG Backbone_Protection Use backbone protection (e.g., Dmb-dipeptides) Consider_Alternatives->Backbone_Protection Modified_Deprotection Modify deprotection conditions (for Fmoc synthesis) Consider_Alternatives->Modified_Deprotection

A decision-making workflow for managing aspartimide formation in peptide synthesis.
Deprotection of Z and OtBu Groups

Protocol 5: Deprotection of the Z-group by Catalytic Hydrogenation

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Protocol 6: Deprotection of the OtBu-group

  • Reaction Setup: Dissolve the OtBu-protected peptide in a suitable solvent (e.g., dichloromethane).

  • Acidolysis: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. The concentration of TFA can be adjusted depending on the sensitivity of other protecting groups.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting peptide can be precipitated and washed with a suitable solvent like cold diethyl ether.

G Protecting Group Size vs. Crude Purity Methyl Methyl (OMe) tert_Butyl tert-Butyl (OtBu) Methyl->tert_Butyl Increasing Steric Hindrance Low_Purity Lower Purity (Higher Aspartimide Formation) Methyl->Low_Purity Benzyl Benzyl (OBzl) tert_Butyl->Benzyl High_Purity Higher Purity (Lower Aspartimide Formation) tert_Butyl->High_Purity Benzyl->High_Purity

The relationship between the steric bulk of the side-chain protecting group and the resulting crude purity.

Conclusion

Z-Asp(OtBu)-OH is an indispensable tool in the arsenal of peptide chemists. Its well-defined orthogonal protection strategy allows for the controlled and specific incorporation of aspartic acid residues into peptide sequences. A thorough understanding of its properties, coupled with optimized protocols for its synthesis, purification, and use, is essential for the successful and efficient production of high-purity peptides for research, diagnostic, and therapeutic applications. Careful consideration of potential side reactions, particularly aspartimide formation, and the implementation of appropriate mitigation strategies are crucial for achieving high yields and purity in the final peptide product.

References

The Strategic Role of Z-Asp(OtBu)-OH in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of peptide synthesis, the selection of an appropriate protecting group strategy is a critical determinant of success. Z-Asp(OtBu)-OH, or N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester, is a strategically modified amino acid derivative that serves as a valuable building block, primarily in solution-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its core purpose, application in synthetic protocols, and its role in mitigating common challenges in peptide chemistry, particularly the formation of aspartimide.

Z-Asp(OtBu)-OH features two key protective moieties: the benzyloxycarbonyl (Z) group at the N-terminus and a tert-butyl (OtBu) ester protecting the β-carboxyl group of the aspartic acid side chain. This orthogonal protection scheme allows for the selective deprotection of either group under distinct chemical conditions, affording chemists precise control over the peptide elongation process. The Z-group is typically removed by catalytic hydrogenation, while the acid-labile OtBu group is cleaved with mild acids like trifluoroacetic acid (TFA)[1]. This versatility makes Z-Asp(OtBu)-OH a cornerstone for the synthesis of complex peptides and a vital component in the drug development pipeline for peptide-based therapeutics.

Core Function and Advantages in Peptide Synthesis

The primary function of Z-Asp(OtBu)-OH is to introduce an aspartic acid residue into a growing peptide chain in a controlled manner. The Z-group on the α-amino function prevents unwanted polymerization and allows for the specific activation of the α-carboxyl group for peptide bond formation. The OtBu group on the side chain is robust and stable under the conditions of peptide coupling and Z-group deprotection, preventing its interference in the main reaction.

One of the significant challenges in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to impurities such as β-aspartyl peptides and racemized products[2]. While this is a more pronounced issue in the base-labile conditions of Fmoc-based solid-phase peptide synthesis, the use of a Z-group strategy in solution-phase synthesis can help mitigate this problem through careful control of coupling and deprotection conditions.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of Z-Asp(OtBu)-OH with other protecting group strategies in identical sequences are not extensively documented in readily available literature. However, we can extrapolate from data on similar compounds and synthesis methodologies to provide a comparative overview. The following tables summarize typical performance characteristics.

Table 1: Comparison of Crude Peptide Purity and Major Impurities

Protected Amino AcidSynthesis PhaseCoupling StrategyTypical Crude Purity (HPLC %)Major Impurities
Z-Asp(OtBu)-OH Solution-PhaseDCC/HOBt in DCM/DMF~85-95% (after work-up)Unreacted starting materials, Dicyclohexylurea (DCU)
Fmoc-Asp(OtBu)-OH Solid-PhaseHBTU/DIPEA in DMF~70-85% (after cleavage)Deletion sequences, Aspartimide-related byproducts

Note: Purity percentages are approximate and can vary significantly based on the specific peptide sequence, coupling efficiency, and purification methods employed.

Table 2: Qualitative Comparison of Aspartic Acid Protecting Group Strategies and Aspartimide Formation

Protecting Group StrategySynthesis MethodologyPropensity for Aspartimide FormationKey AdvantagesKey Disadvantages
Z-Asp(OtBu)-OH Solution-PhaseLower risk with optimized conditionsOrthogonal deprotection, suitable for large-scale synthesis of shorter peptides.More laborious than SPPS, requires purification of intermediates.
Fmoc-Asp(OtBu)-OH Solid-Phase (Fmoc)High risk in sensitive sequences (e.g., Asp-Gly)[2]Amenable to automation, rapid synthesis cycles.Requires basic conditions for Fmoc removal, promoting aspartimide formation.
Boc-Asp(OBzl)-OH Solid-Phase (Boc)Lower risk than Fmoc-SPPS due to acidic deprotection.Cost-effective for Boc-based synthesis.Requires strong acid (e.g., HF) for final cleavage.
Fmoc-Asp(OMpe/OBno)-OH Solid-Phase (Fmoc)Significantly reduced riskHighly effective in suppressing aspartimide formation.Higher cost of specialized amino acid derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of Z-Asp(OtBu)-OH in the solution-phase synthesis of a dipeptide, for instance, Z-Asp(OtBu)-Phe-OMe.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the coupling of Z-Asp(OtBu)-OH to an amino acid ester.

Materials:

  • Z-Asp(OtBu)-OH

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Amino Component Preparation: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.05 equivalents) dropwise while maintaining the temperature at 0 °C and stir for 15 minutes to obtain the free amine.

  • Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C.

  • Add a solution of DCC (1.05 equivalents) in DCM dropwise to the cooled carboxyl component solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.

  • Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

    • Combine the filtrates and wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, Z-Asp(OtBu)-Phe-OMe, can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes)[3].

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol details the removal of the Z-group from the synthesized dipeptide.

Materials:

  • Z-Asp(OtBu)-Phe-OMe

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or Formic acid

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in methanol.

  • To this solution, carefully add 10% Pd/C (typically 10% w/w of the peptide).

  • Add ammonium formate (5 equivalents) or formic acid (10 equivalents) as the hydrogen donor[4].

  • Deprotection Reaction: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected dipeptide, H-Asp(OtBu)-Phe-OMe[4].

Protocol 3: Side-Chain OtBu-Group Deprotection using TFA

This protocol describes the final deprotection of the tert-butyl group from the aspartic acid side chain.

Materials:

  • H-Asp(OtBu)-Phe-OMe

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Deprotection Reaction: Dissolve the peptide in the cleavage cocktail and stir at room temperature. The reaction is typically complete within 2-3 hours.

  • Peptide Precipitation:

    • Reduce the volume of the TFA solution under a stream of nitrogen.

    • Add cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and byproducts.

  • Drying: Dry the final peptide product under high vacuum.

Mandatory Visualization

Solution_Phase_Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_deprotection_N N-Terminal Deprotection cluster_elongation Chain Elongation cluster_deprotection_final Final Deprotection Z_Asp_OtBu_OH Z-Asp(OtBu)-OH Activation Activate Z-Asp(OtBu)-OH (e.g., DCC/HOBt) Z_Asp_OtBu_OH->Activation H_AA2_OR H-AA₂-OR Coupling Couple with H-AA₂-OR H_AA2_OR->Coupling Activation->Coupling Workup_Purification Aqueous Work-up & Purification Coupling->Workup_Purification Z_Deprotection Z-Group Removal (Catalytic Hydrogenation) Workup_Purification->Z_Deprotection Protected Dipeptide Purification_N Purification Z_Deprotection->Purification_N Repeat Repeat Coupling & Deprotection Cycles Purification_N->Repeat Dipeptide with free N-terminus OtBu_Deprotection Side-Chain Deprotection (TFA Cleavage) Repeat->OtBu_Deprotection Protected Peptide Chain Final_Purification Final Purification (HPLC) OtBu_Deprotection->Final_Purification Final_Peptide Final Peptide Final_Purification->Final_Peptide

Caption: General workflow for solution-phase peptide synthesis.

CCK_Signaling_Pathway cluster_Gq Gq Pathway cluster_Gs Gs Pathway cluster_MAPK MAPK Pathway CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gαq CCK1R->Gq Gs Gαs CCK1R->Gs EGFR EGFR Transactivation CCK1R->EGFR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Cellular_Response PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response Ras Ras EGFR->Ras ERK ERK Ras->ERK JNK JNK Ras->JNK p38 p38 Ras->p38 ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

Caption: Cholecystokinin (CCK) signaling pathway.

Conclusion

Z-Asp(OtBu)-OH remains a highly relevant and valuable building block in the field of peptide synthesis, particularly for solution-phase strategies. Its orthogonal protecting group scheme offers synthetic flexibility and a means to potentially reduce the risk of aspartimide formation, a critical hurdle in the synthesis of aspartic acid-containing peptides. While solid-phase methods offer speed and automation, the classical approach using Z-protected amino acids in solution provides a robust platform for the large-scale production of shorter peptides and peptide fragments where purity of intermediates is paramount. A thorough understanding of its chemical properties, coupled with optimized coupling and deprotection protocols, enables researchers and drug development professionals to effectively leverage Z-Asp(OtBu)-OH for the successful synthesis of high-purity peptides for a wide range of scientific applications.

References

The Strategic Application of Z-Asp(OtBu)-OH in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protected amino acid, N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Z-Asp(OtBu)-OH, represents a cornerstone building block in the intricate field of peptide chemistry and its application in drug discovery. This technical guide provides an in-depth exploration of the core applications of Z-Asp(OtBu)-OH, with a focus on its role in the synthesis of therapeutic peptides and peptide-drug conjugates (PDCs). We will delve into quantitative data regarding common challenges, provide detailed experimental protocols, and visualize key processes to offer a comprehensive resource for professionals in the field.

Core Principles: The Role of Protecting Groups in Peptide Synthesis

In the stepwise construction of a peptide chain, the reactive functional groups of each amino acid—the α-amino group and the side chain—must be temporarily masked or "protected" to prevent unwanted side reactions. Z-Asp(OtBu)-OH is an example of a dually protected aspartic acid derivative. The Benzyloxycarbonyl (Z or Cbz) group shields the α-amino group, while the tert-butyl (OtBu) ester protects the β-carboxyl group of the side chain. This orthogonal protection scheme allows for selective deprotection and coupling, ensuring the precise assembly of the desired peptide sequence. The Z-group is typically removed by hydrogenolysis, while the OtBu group is labile to acidic conditions.[1]

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of a succinimide byproduct known as aspartimide. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) and can lead to a mixture of α- and β-peptides, which are often difficult to separate. The choice of protecting group for the aspartic acid side chain plays a critical role in mitigating this issue.

Data Presentation: Aspartimide Formation with Various Protecting Groups

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. The following table summarizes the comparative performance of different side-chain protecting groups in suppressing aspartimide formation during the synthesis of a model peptide.

Side-Chain Protecting GroupAspartimide Formation (%)Reference
O-tert-butyl (OtBu)8.0 - 27.0[2]
O-benzyl (OBzl)High[3]
O-cyclohexyl (OcHex)< 2.0[3]
3-methyl-3-pentyl (OMpe)Reduced[2]
3-ethyl-3-pentyl (OEpe)Significantly Reduced[2]
4-n-propyl-4-heptyl (OPhp)Significantly Reduced[2]
5-n-butyl-5-nonyl (OBno)Almost Undetectable[2]

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide: Z-Asp(OtBu)-Gly-OEt

This protocol describes the synthesis of a simple dipeptide using Z-Asp(OtBu)-OH in a solution-phase approach, a method often favored for large-scale synthesis of shorter peptides.

Materials:

  • Z-Asp(OtBu)-OH

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (aq) (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of H-Gly-OEt·HCl: Dissolve H-Gly-OEt·HCl (1.05 eq) in DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.05 eq) dropwise and stir for 15 minutes.

  • Activation of Z-Asp(OtBu)-OH: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 eq) and HOBt (1.0 eq) in DCM. Cool to 0°C. Add a solution of DCC (1.05 eq) in DCM dropwise. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the activated Z-Asp(OtBu)-OH solution to the neutralized glycine ethyl ester solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography.

Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide

This protocol outlines the general workflow for the synthesis of a tripeptide on a solid support, a common method for the synthesis of longer peptides. While Z-Asp(OtBu)-OH is less common in modern automated SPPS which primarily uses Fmoc chemistry, the principles of coupling and deprotection are illustrated here.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Z-Asp(OtBu)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (20% piperidine in DMF for Fmoc; H₂/Pd/C for Z-group)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.

  • Fmoc Deprotection: Remove the Fmoc group.

  • Z-Asp(OtBu)-OH Coupling: Couple Z-Asp(OtBu)-OH using a suitable coupling reagent.

  • Z-Group Deprotection: Remove the Z-group via catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent. This step is typically performed after the peptide is cleaved from the resin in many modern strategies to avoid catalyst poisoning and ensure compatibility with other protecting groups.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Synthesis of a Peptide-Doxorubicin Conjugate

This protocol provides a representative example of how a peptide containing a Z-protected aspartic acid derivative can be synthesized and then conjugated to the anticancer drug doxorubicin.

Materials:

  • Synthesized peptide with a free amine or a linker attachment point

  • Doxorubicin hydrochloride

  • Coupling reagents (e.g., EDC, HOBt)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DMSO

  • Purification: RP-HPLC

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide using either solution-phase or solid-phase methods, incorporating a Z-protected amino acid where the side chain can be deprotected for conjugation or using an orthogonal protecting group on a lysine residue for later modification.

  • Activation of Doxorubicin (if necessary): Depending on the conjugation strategy, the carboxylic acid of a linker attached to doxorubicin may need to be activated.

  • Conjugation: Dissolve the peptide and activated doxorubicin-linker in a suitable solvent like DMF or DMSO. Add a base such as DIPEA and stir the reaction at room temperature until completion, monitoring by HPLC.

  • Deprotection of Z-group (if still present): If the Z-group is still on the peptide, it can be removed by catalytic hydrogenation.

  • Purification: Purify the final peptide-drug conjugate by RP-HPLC.

Mandatory Visualizations

experimental_workflow_spps start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF) deprotect1->wash1 couple1 4. Couple Fmoc-AA1-OH (HBTU/DIPEA) wash1->couple1 wash2 5. Wash (DMF) couple1->wash2 deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 7. Wash (DMF) deprotect2->wash3 couple2 8. Couple Z-Asp(OtBu)-OH (HBTU/DIPEA) wash3->couple2 wash4 9. Wash (DMF) couple2->wash4 cleave 10. Cleave & Deprotect (TFA/TIS/H2O) wash4->cleave precipitate 11. Precipitate (Cold Ether) cleave->precipitate purify 12. Purify (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

caspase_signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor binds FADD FADD/TRADD DeathReceptor->FADD recruits Procaspase8 Procaspase-8 FADD->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase-3 Procaspase3->Caspase3 CellularTargets Cellular Targets (PARP, Lamins, etc.) Caspase3->CellularTargets cleaves Apoptosis Apoptosis CellularTargets->Apoptosis PeptideInhibitor Peptide Inhibitor (e.g., Z-DEVD-FMK) PeptideInhibitor->Caspase3

Caption: The Caspase-Mediated Apoptosis Signaling Pathway.

Applications in Drug Discovery

Caspase Inhibitors

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death).[4][5][6] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Peptides that mimic the natural substrates of caspases can act as potent and selective inhibitors. The synthesis of these peptide inhibitors often involves the use of protected aspartic acid derivatives like Z-Asp(OtBu)-OH, as aspartic acid is a key recognition residue for these enzymes.[3] For example, the well-known pan-caspase inhibitor Z-VAD-FMK incorporates a Z-protected valine-alanine-aspartate sequence.

Peptide-Drug Conjugates (PDCs)

PDCs are a promising class of therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells.[7] They consist of a homing peptide that binds to receptors overexpressed on tumor cells, a potent drug payload (like doxorubicin), and a linker connecting the two. The synthesis of the peptide component of PDCs requires the use of protected amino acids to ensure the correct sequence and allow for site-specific conjugation of the linker and drug. Z-protected amino acids can be employed in the synthesis of these targeting peptides, offering an orthogonal protection strategy that can be advantageous in complex multi-step syntheses.[8][9]

Conclusion

Z-Asp(OtBu)-OH and its analogs are indispensable tools in the arsenal of the modern peptide chemist. A thorough understanding of their properties, the challenges associated with their use, and the strategies to overcome these hurdles is paramount for the successful development of peptide-based therapeutics. This guide has provided a comprehensive overview of these aspects, from quantitative data on side reactions to detailed experimental protocols and visual representations of key processes. As the field of peptide-based drug discovery continues to evolve, the strategic application of well-designed protected amino acids like Z-Asp(OtBu)-OH will undoubtedly remain a critical factor in the creation of novel and effective medicines.

References

Z-Asp-OtBu CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester, commonly known as Z-Asp(OtBu)-OH. It is a critical reagent in the field of peptide chemistry, serving as a protected derivative of aspartic acid for use in peptide synthesis. This document details its chemical properties, applications in synthetic protocols, and strategies to mitigate potential side reactions.

Core Compound Data

Z-Asp(OtBu)-OH is a synthetic amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection scheme is instrumental in directing the regioselectivity of peptide bond formation during synthesis.

ParameterValueReference
CAS Number 5545-52-8[1][2]
Molecular Formula C16H21NO6[1][3][4]
Molecular Weight 323.34 g/mol [3][5][6]
Appearance White to off-white powder or crystals[1]
Purity ≥98.0%[1]
Synonyms N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester, N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester[2]

**Application in Peptide Synthesis

Z-Asp(OtBu)-OH is primarily utilized in solution-phase peptide synthesis. The Z group on the N-terminus is stable under the conditions required for peptide coupling but can be removed by catalytic hydrogenation. The OtBu protecting group on the aspartic acid side chain is stable to the hydrogenation conditions used to remove the Z group but is labile to strong acids like trifluoroacetic acid (TFA). This orthogonality of protecting groups is a cornerstone of classical peptide synthesis strategies.

Experimental Workflow: Peptide Coupling

The following diagram outlines a typical workflow for the incorporation of a Z-Asp(OtBu)-OH residue into a growing peptide chain.

G Peptide Coupling Workflow with Z-Asp(OtBu)-OH A Start: Peptide-Resin with free N-terminus E Coupling Reaction A->E B Z-Asp(OtBu)-OH D Activation of Z-Asp(OtBu)-OH B->D C Coupling Reagent (e.g., DCC, HOBt) C->D D->E F Washing Step E->F G End: Elongated Peptide-Resin F->G

Peptide Coupling Workflow
Experimental Protocol: Peptide Coupling

A representative protocol for the coupling of Z-Asp(OtBu)-OH in a solution-phase synthesis is as follows:

  • Activation : Dissolve Z-Asp(OtBu)-OH (1.2 equivalents) and a coupling additive such as HOBt (1.2 equivalents) in a suitable solvent (e.g., DMF).[7] Cool the solution to 0°C. Add the coupling reagent, for instance, DCC (1.2 equivalents), and stir the mixture for 30 minutes to pre-activate the amino acid.[7]

  • Coupling : To the activated amino acid solution, add the peptide with a free amino group (1 equivalent) dissolved in DMF. The pH of the reaction mixture is maintained between 7.5 and 8.0 by the addition of a non-nucleophilic base like N-methylmorpholine.[7]

  • Reaction Monitoring : The reaction is typically stirred for 1 hour at 0°C and then allowed to warm to room temperature, stirring for an additional 2-24 hours.[7] The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up and Purification : Upon completion, the reaction mixture is typically poured into water to precipitate the product.[7] The solid is collected by filtration, washed with water, and then purified. A common byproduct, dicyclohexylurea (DCU) if DCC is used, is removed during the purification process.[7]

Challenges: Aspartimide Formation

A significant side reaction associated with the use of Asp(OtBu) derivatives in peptide synthesis is the formation of aspartimide. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[8][9] The formation of aspartimide can lead to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and peptides with β-aspartyl and iso-aspartyl linkages.

Logical Relationship: Aspartimide Formation Pathway

The following diagram illustrates the logical pathway leading to the formation of aspartimide and subsequent byproducts during peptide synthesis.

G Aspartimide Formation Pathway A Fmoc-Asp(OtBu)-Peptide B Piperidine Treatment (Fmoc Removal) A->B C Aspartimide Intermediate B->C D Hydrolysis C->D E Desired α-Peptide D->E Major Product F β-Peptide (Isoaspartate) D->F Side Product

References

Solubility Profile of Z-Asp-OtBu in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp-OtBu), a critical protected amino acid derivative used in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and offers visual workflows to guide laboratory practices.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, existing data from suppliers and analogous compounds provide valuable insights. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility Data for this compound

SolventChemical FormulaTypeTemperature (°C)Solubility (mg/mL)Molar Concentration (mM)Citation
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticNot Specified200618.54[1]

Note: Ultrasonic assistance may be required to achieve this solubility in DMSO. It is also recommended to use newly opened, non-hygroscopic DMSO for optimal results.[1]

Table 2: Qualitative and Comparative Solubility Data

CompoundSolventSolubilityNotesCitation
This compound MethanolSolubleQuantitative data not specified.
Fmoc-Asp(OtBu)-OHChloroformSolubleClosely related protected aspartic acid derivative.[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
WaterSlightly Soluble[2]
N-Cbz-L-Glutamic acid 5-tert-butyl esterMethanolAlmost TransparentStructurally similar protected amino acid.[3]

The lack of extensive quantitative data underscores the necessity for experimental determination of solubility for specific applications and solvent systems.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in a target organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is established. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

G cluster_workflow Experimental Workflow for Solubility Determination prep Prepare Supersaturated Solution (Excess this compound in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate sample Collect and Filter Supernatant separate->sample dilute Dilute Sample for Analysis sample->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Workflow for determining the solubility of this compound.

G cluster_factors Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity_solute Polarity polarity_solute->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility mw Molecular Weight mw->solubility crystal Crystal Lattice Energy crystal->solubility polarity_solvent Polarity ('Like Dissolves Like') polarity_solvent->solubility dielectric Dielectric Constant dielectric->solubility h_bond_solvent Hydrogen Bonding Capacity h_bond_solvent->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility ph pH (for ionizable groups) ph->solubility

Key factors that influence the solubility of this compound.

As this compound is a protected amino acid used in synthesis, it is not directly involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this topic.

References

Methodological & Application

Solid-Phase Synthesis of Peptides Containing Aspartic Acid: A Detailed Protocol Using Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing acidic residues like aspartic acid presents unique challenges. A primary concern during solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that can lead to impurities and lower yields.[1] This document provides a detailed protocol for the incorporation of aspartic acid into a peptide sequence using N-α-Z- and β-carboxyl-OtBu-protected aspartic acid (Z-Asp(OtBu)-OH) within the framework of a standard solid-phase synthesis workflow.

The protocol outlined below is based on the widely utilized Fmoc/tBu strategy.[2][3] While the use of a Z-group for N-terminal protection is less common in solid-phase synthesis compared to Fmoc, this guide will detail the necessary adaptations for its use, alongside the standard procedures for chain elongation and final cleavage. The tert-butyl (OtBu) group is a common choice for protecting the side chain of aspartic acid.[4]

Core Principles and Strategy

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[2]

The strategy described here employs an orthogonal protection scheme.[5][6] The temporary N-terminal protecting group (Z or Fmoc) is removed under specific conditions that do not affect the permanent side-chain protecting groups (like OtBu) or the linkage of the peptide to the resin. The side-chain protecting groups and the resin linkage are then removed simultaneously during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).[7]

Experimental Protocols

This section details the step-by-step procedures for the solid-phase synthesis of a peptide containing an aspartic acid residue protected as Z-Asp(OtBu)-OH.

Resin Selection and Preparation

The choice of resin depends on whether the desired peptide has a C-terminal carboxylic acid or amide. Wang resin is commonly used for peptides with a C-terminal acid, while Rink amide resin is a popular choice for peptide amides.[8]

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[9]

  • Gently agitate the resin for 20-30 minutes to ensure uniform swelling.[9]

  • Drain the solvent by filtration.

First Amino Acid Coupling (Loading)

This protocol describes the attachment of the first amino acid, Z-Asp(OtBu)-OH, to the resin.

Protocol 2: Loading of Z-Asp(OtBu)-OH onto Wang Resin

  • Dissolve 3 equivalents of Z-Asp(OtBu)-OH and 3 equivalents of HOBt (1-Hydroxybenzotriazole) in DMF.

  • In a separate vessel, dissolve 3 equivalents of DIC (N,N'-Diisopropylcarbodiimide) in DMF.

  • Add the DIC solution to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) to the reaction mixture.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Perform a capping step to block any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.

N-Terminal Protecting Group Removal (Deprotection)

The removal of the N-terminal protecting group is a critical step that must be performed selectively without cleaving the side-chain protecting groups.

Protocol 3a: Z-Group Deprotection (for the first amino acid)

The Z-group is typically removed by hydrogenolysis, which is not standard for solid-phase synthesis. A common alternative in solution-phase is using HBr in acetic acid. For solid-phase, a modified approach is required.

  • Swell the resin in a suitable solvent.

  • Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours.

  • Wash the resin thoroughly with DMF and DCM.

  • Neutralize the resulting amine salt with a solution of 10% diisopropylethylamine (DIEA) in DMF.[5]

Protocol 3b: Fmoc-Group Deprotection (for subsequent amino acids)

For the remainder of the peptide synthesis, the standard Fmoc deprotection protocol is used.

  • Treat the peptidyl-resin with a 20% solution of piperidine in DMF.[8]

  • Agitate the mixture for 5 minutes and drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproducts.

Subsequent Amino Acid Coupling

The following amino acid in the sequence is coupled to the deprotected N-terminus of the growing peptide chain.

Protocol 4: HBTU/HOBt Coupling of Protected Amino Acids

  • Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of HOBt in DMF.

  • Add 6 equivalents of DIEA to the solution to form the activated ester.

  • Add the activated amino acid solution to the deprotected peptidyl-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • To ensure complete coupling, a ninhydrin test can be performed to detect any remaining free primary amines.

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group on aspartic acid) are removed.

Protocol 5: TFA-Mediated Cleavage

  • Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] TIS is a scavenger used to trap the reactive cations generated during deprotection.

  • Add the cleavage cocktail to the dried resin.

  • Stir the mixture at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[8]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: Reagent Equivalents for Amino Acid Coupling

ReagentEquivalents (relative to resin capacity)
First Amino Acid Loading (Z-Asp(OtBu)-OH)
Z-Asp(OtBu)-OH3
HOBt3
DIC3
DMAP0.1
Subsequent Amino Acid Coupling (Fmoc-AA-OH)
Fmoc-Amino Acid3
HBTU3
HOBt3
DIEA6

Table 2: Reaction Times and Conditions

StepReagent/SolventTimeTemperature
Resin SwellingDMF or DCM20-30 minRoom Temp.
First AA LoadingZ-Asp(OtBu)-OH, DIC, HOBt, DMAP in DMF2-4 hoursRoom Temp.
Z-Group Deprotection33% HBr in Acetic Acid1-2 hoursRoom Temp.
Fmoc Deprotection20% Piperidine in DMF5 min + 15 minRoom Temp.
AA CouplingFmoc-AA-OH, HBTU, HOBt, DIEA in DMF1-2 hoursRoom Temp.
Final Cleavage95% TFA, 2.5% H₂O, 2.5% TIS2-3 hoursRoom Temp.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental workflow, a diagram generated using Graphviz is provided below.

SPPS_Workflow cluster_cycle Elongation Cycle (Repeat n-1 times) start Start with Resin resin_swell Resin Swelling (DMF/DCM) start->resin_swell 1. Swell end_node Purified Peptide process process wash wash deprotect deprotect aa1_coupling Couple Z-Asp(OtBu)-OH (DIC/HOBt) resin_swell->aa1_coupling 2. Load First AA wash1 Wash (DMF/DCM) aa1_coupling->wash1 Wash z_deprotect Z-Group Removal (HBr/Acetic Acid) wash1->z_deprotect 3. Deprotect wash2 Wash & Neutralize (DIEA) z_deprotect->wash2 Wash & Neutralize aa_n_coupling Couple Fmoc-AA-OH (HBTU/HOBt) wash2->aa_n_coupling wash3 Wash (DMF/DCM) aa_n_coupling->wash3 fmoc_deprotect Fmoc Removal (20% Piperidine/DMF) wash3->fmoc_deprotect wash4 Wash (DMF/DCM) fmoc_deprotect->wash4 wash4->aa_n_coupling Next Amino Acid final_cleavage Cleavage & Deprotection (TFA Cocktail) wash4->final_cleavage 4. Final Cleavage (After last cycle) precipitation Precipitate in Ether final_cleavage->precipitation 5. Precipitate precipitation->end_node 6. Purify

Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating Z-Asp(OtBu)-OH.

Conclusion

The successful synthesis of peptides containing aspartic acid relies on a carefully planned strategy to minimize side reactions, particularly aspartimide formation. The use of a β-carboxyl OtBu protecting group is a standard approach to mitigate this issue. While the N-terminal Z-group is less conventional for solid-phase synthesis, this protocol provides the necessary steps for its incorporation and subsequent removal, followed by standard Fmoc-based chain elongation. By following these detailed procedures and understanding the underlying chemical principles, researchers can effectively synthesize complex peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Asp-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester (Z-Asp-OtBu) in solution-phase peptide synthesis (SPPS). This document outlines the strategic application of this protecting group scheme, detailed experimental protocols for coupling and deprotection, and data on common side reactions.

Introduction

Solution-phase peptide synthesis is a classical yet powerful technique for the production of peptides, particularly for large-scale synthesis and for short to medium-length peptides where purification of intermediates is desired.[1] The choice of protecting groups is critical to the success of the synthesis. This compound is a derivative of aspartic acid where the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a tert-butyl (OtBu) ester.[2] This leaves the β-carboxyl group of the side chain available for peptide bond formation.

The Z group is a well-established amino protecting group that is stable to a range of conditions and can be removed by catalytic hydrogenation.[3] The OtBu ester is an acid-labile protecting group, typically removed with trifluoroacetic acid (TFA).[4] The orthogonality of these protecting groups allows for their selective removal at different stages of the synthesis.

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, an intramolecular cyclization side reaction that can lead to impurities. The choice of protecting groups and reaction conditions plays a crucial role in minimizing this side reaction.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in Mitigating Aspartimide Formation

While this compound has the side-chain carboxyl group free for coupling, understanding the impact of side-chain protection is crucial when designing peptide synthesis strategies. The following table summarizes the performance of common side-chain protecting groups for aspartic acid in reducing aspartimide formation, primarily in the context of Fmoc-based solid-phase peptide synthesis, which provides valuable insights for solution-phase strategies as well.

Protecting Group% Aspartimide Formation (in a model peptide)Key AdvantagesKey Disadvantages
-OtBu HighWidely used, cost-effective.High propensity for aspartimide formation.
-OMpe Lower than -OtBuReduced aspartimide formation.Higher cost.
-OBno Very LowSignificantly suppresses aspartimide formation.Higher cost, potential for side reactions during cleavage.
-CSY Near ZeroCompletely suppresses aspartimide formation.[5][6]Requires a specific deprotection step with an electrophilic halogen source.[6]

Table 2: Typical Coupling Efficiencies of Z-Protected Amino Acids in Solution-Phase Synthesis

The following data represents typical coupling efficiencies for Z-protected amino acids using common coupling reagents in solution-phase synthesis. Actual yields can vary based on the specific amino acids being coupled and the reaction conditions.

Coupling ReagentAdditiveTypical Yield
EDC·HCl HOBt80-95%
DCC HOBt80-95%
HATU DIPEA>90%
PyBOP DIPEA>90%

Experimental Protocols

This section provides detailed methodologies for the key steps in solution-phase peptide synthesis using this compound.

1. Peptide Coupling: Synthesis of a Dipeptide (e.g., Z-Asp(OtBu)-Xaa-OR)

This protocol describes the coupling of the free β-carboxyl group of this compound with the N-terminus of another amino acid ester (H-Xaa-OR).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of the free amino acid ester: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir at room temperature for 20 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add DCC (1.1 eq) or EDC·HCl (1.1 eq) to the this compound solution and stir for 30 minutes at 0 °C. To this mixture, add the freshly prepared amino acid ester solution from step 1.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

2. Deprotection of the Z-Group (N-terminal Deprotection)

This protocol describes the removal of the Z-group by catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate or Hydrogen gas

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in MeOH. Add 10% Pd/C (10% by weight of the peptide).

  • Hydrogenation:

    • Using Ammonium Formate: Add ammonium formate (5 eq) to the mixture and stir at room temperature.

    • Using Hydrogen Gas: Fit the reaction flask with a balloon filled with hydrogen gas and stir under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

3. Deprotection of the OtBu Group (C-terminal Deprotection)

This protocol describes the removal of the OtBu ester using trifluoroacetic acid.

Materials:

  • OtBu-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Reaction Setup: Dissolve the OtBu-protected peptide in DCM.

  • Deprotection: Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). If the peptide contains sensitive residues like Trp or Met, add scavengers such as TIS and water (e.g., TFA/TIS/H₂O/DCM, 50:2.5:2.5:45 v/v/v/v). Add the cleavage cocktail to the peptide solution.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC or HPLC (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

    • Centrifuge or filter to collect the solid peptide.

    • Wash the peptide with cold diethyl ether.

  • Purification: The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Z_Asp_OtBu This compound Coupling Peptide Coupling (e.g., DCC/HOBt) Z_Asp_OtBu->Coupling Amino_Acid_Ester H-Xaa-OR Amino_Acid_Ester->Coupling Protected_Dipeptide Z-Asp(OtBu)-Xaa-OR Coupling->Protected_Dipeptide Z_Deprotection Z-Group Deprotection (e.g., H₂/Pd-C) Protected_Dipeptide->Z_Deprotection Free_N_Terminus H-Asp(OtBu)-Xaa-OR Z_Deprotection->Free_N_Terminus Next_Coupling Couple next Z-AA-OH Free_N_Terminus->Next_Coupling Protected_Tripeptide Z-Yaa-Asp(OtBu)-Xaa-OR Next_Coupling->Protected_Tripeptide Final_Deprotection Final Deprotection (e.g., TFA) Protected_Tripeptide->Final_Deprotection Crude_Peptide Crude Peptide Final_Deprotection->Crude_Peptide Purification Purification (e.g., RP-HPLC) Crude_Peptide->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow for solution-phase peptide synthesis.

G cluster_main Aspartimide Formation Pathway Peptide Peptide with Asp(OR') Intermediate Succinimide Intermediate (Aspartimide) Peptide->Intermediate Base-catalyzed intramolecular cyclization Alpha_Peptide α-Peptide (Desired) Intermediate->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Impurity) Intermediate->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptides Intermediate->Racemized_Peptide Racemization

Caption: Aspartimide formation side reaction pathway.

References

Application Notes and Protocols for Coupling Z-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selection and use of coupling reagents for the incorporation of N-α-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH) in Solid-Phase Peptide Synthesis (SPPS). The appropriate choice of coupling methodology is critical for maximizing peptide yield and purity while minimizing side reactions.

Introduction

Z-Asp(OtBu)-OH is a valuable building block in peptide synthesis. The benzyloxycarbonyl (Z) protecting group for the α-amino function is historically significant in solution-phase synthesis but can also be utilized in SPPS, particularly in Boc-based strategies or for specific applications in Fmoc-SPPS. The tert-butyl (OtBu) ester protects the β-carboxylic acid of the aspartic acid side chain, which is labile to strong acids like trifluoroacetic acid (TFA), making it compatible with final cleavage from many resins.

A primary challenge associated with the coupling of aspartic acid derivatives is the base-catalyzed formation of an aspartimide (a succinimide ring) intermediate. This can occur during both the coupling and the subsequent deprotection steps in SPPS. The aspartimide ring can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. Careful selection of coupling reagents and conditions is therefore crucial.

Classes of Coupling Reagents

The selection of a suitable coupling reagent directly influences the reaction's efficiency and the extent of side reactions. The main categories of coupling reagents used in SPPS are carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are cost-effective reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and other side reactions, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential. DIC is preferred in SPPS because its urea byproduct is soluble in common solvents, unlike the byproduct of DCC.[1][2]

Uronium/Aminium Salts

Reagents like HBTU, HATU, HCTU, and COMU are highly efficient and lead to rapid coupling, making them suitable for sterically hindered amino acids.[3] They react with the carboxylic acid in the presence of a non-nucleophilic base to form an active ester, which then rapidly acylates the free amine of the peptide chain.[3] HATU is often preferred for its ability to minimize racemization.[1] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess.[4]

Phosphonium Salts

Phosphonium salts, such as PyBOP and PyAOP, are also highly effective, particularly for challenging couplings.[3] They form active esters in the presence of a base and do not cause guanidinylation, which can be an advantage.[3] PyBOP is a non-toxic alternative to the older reagent BOP.[5]

Quantitative Data Presentation

The following tables summarize the comparative performance of various coupling reagents. The data is collated from studies on challenging peptide sequences and provides a general indication of reagent efficacy.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
COMU90.8488.33
HCTU89.1590.34
HATU89.0189.71
PyBOP78.5288.59
HBTU88.2388.29

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[6]

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP

Coupling ReagentCoupling Time (2 x 2 min)Coupling Time (2 x 20 min)
HATU83.6381.65
HCTU79.5782.35
COMU79.0079.00
PyBOP70.2778.54
HBTUNot ReportedNot Reported

Data adapted from a comparative study on a more challenging peptide sequence.[6]

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Z-Asp(OtBu)-OH. These protocols assume a standard Fmoc-SPPS workflow on a resin support. For a Boc-SPPS workflow, the deprotection steps would be modified to use an acid such as TFA.

General Resin Preparation and Deprotection
  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 1: Coupling with DIC/HOBt

Materials:

  • Z-Asp(OtBu)-OH (3-5 equivalents)

  • HOBt (3-5 equivalents)

  • DIC (3-5 equivalents)

  • DMF

  • DCM

  • Resin with a free N-terminal amine

Procedure:

  • In a separate vial, dissolve Z-Asp(OtBu)-OH and HOBt in DMF.

  • Add this solution to the swelled and deprotected resin.

  • Add DIC to the resin suspension.

  • Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using a ninhydrin test.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

  • Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling with HBTU/DIPEA

Materials:

  • Z-Asp(OtBu)-OH (3-5 equivalents)

  • HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF

  • DCM

  • Resin with a free N-terminal amine

Procedure:

  • In a separate vial, dissolve Z-Asp(OtBu)-OH and HBTU in DMF.

  • Add DIPEA to this solution to pre-activate the amino acid for 1-2 minutes.

  • Add the activated amino acid solution to the swelled and deprotected resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using a ninhydrin test.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).

Protocol 3: Coupling with HATU/DIPEA

Materials:

  • Z-Asp(OtBu)-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

  • DCM

  • Resin with a free N-terminal amine

Procedure:

  • Follow the same pre-activation and coupling procedure as for HBTU (Protocol 2), substituting HATU for HBTU. Reaction times with HATU are often shorter.

Visualizations

Chemical Reaction Pathway

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Z-Asp(OtBu)-OH Z-Asp(OtBu)-OH Activated_Ester Activated Ester (e.g., OBt, OAt) Z-Asp(OtBu)-OH->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC/HOBt) Coupling_Reagent->Activated_Ester + Base (e.g., DIPEA) Coupled_Peptide Elongated Peptide Activated_Ester->Coupled_Peptide + Resin_Peptide Resin-Bound Peptide with free N-terminus Resin_Peptide->Coupled_Peptide

Caption: General mechanism of amino acid activation and coupling in SPPS.

Experimental Workflow

SPPS_Workflow start Start resin_prep Resin Swelling in DMF start->resin_prep deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) resin_prep->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of Z-Asp(OtBu)-OH wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes final_deprotection Final N-terminal Deprotection next_cycle->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end End cleavage->end

Caption: A standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Mitigation of Side Reactions

Aspartimide Formation: This is the most significant side reaction for aspartic acid residues. To minimize its occurrence:

  • Use coupling reagents known for low racemization, such as HATU or DIC/Oxyma.[6]

  • Employ milder bases or reduce the base concentration during coupling and deprotection.[3]

  • Consider using bulkier side-chain protecting groups if aspartimide formation is persistent, although this may require stronger cleavage conditions.[7][8]

  • For sequences particularly prone to this side reaction (e.g., Asp-Gly), using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation.

Racemization: The risk of racemization is highest during the activation step.

  • The use of additives like HOBt or HOAt is crucial when using carbodiimides.[1]

  • Urethane-based protecting groups like Z and Fmoc generally provide good protection against racemization.[5]

  • HATU and PyAOP are considered highly efficient in suppressing racemization.

Guanidinylation: This side reaction can occur when using uronium/aminium-based coupling reagents in excess.

  • Pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin can prevent this.[4]

By carefully selecting the coupling reagent and optimizing the reaction conditions, the successful incorporation of Z-Asp(OtBu)-OH into synthetic peptides can be achieved with high yield and purity.

References

Application Notes and Protocols for the Activation of Z-Asp(OtBu) with HBTU and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of peptide-based therapeutics, the efficient and stereochemically pure formation of amide bonds is of paramount importance. Z-Asp(OtBu)-OH (N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester) is a crucial building block, offering orthogonal protection of the N-terminus (Z-group) and the side-chain carboxyl group (OtBu ester). The activation of its free α-carboxyl group is a critical step for its successful coupling to an amine. This document provides detailed application notes and protocols for the activation of Z-Asp(OtBu)-OH using two of the most common and effective uronium-based coupling reagents: HBTU and HATU.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high coupling efficiencies, rapid reaction times, and ability to minimize racemization.[1][2][3] HATU is generally considered more reactive than HBTU, which can be advantageous for sterically hindered couplings.[2][4] These reagents are widely employed in both solid-phase and solution-phase peptide synthesis.[2]

Mechanism of Activation

The activation of Z-Asp(OtBu)-OH by HBTU or HATU proceeds through the formation of a highly reactive active ester. The general mechanism involves the following steps:

  • Deprotonation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of Z-Asp(OtBu)-OH is deprotonated to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the uronium salt (HBTU or HATU), leading to the formation of an unstable intermediate.

  • Active Ester Formation: This intermediate rapidly rearranges to form a more stable and highly reactive OBt-active ester (with HBTU) or OAt-active ester (with HATU), with the concomitant release of tetramethylurea.[4]

  • Aminolysis: The active ester is then susceptible to nucleophilic attack by the amine component, resulting in the formation of the desired amide bond and the release of HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).

G cluster_activation Activation of Z-Asp-OtBu cluster_coupling Peptide Coupling Z_Asp_OtBu Z-Asp(OtBu)-OH Active_Ester Reactive O-acylisouronium salt Z_Asp_OtBu->Active_Ester attacks Base Base (e.g., DIPEA) Base->Z_Asp_OtBu deprotonates HBTU_HATU HBTU or HATU HBTU_HATU->Active_Ester OBt_OAt_Ester OBt or OAt Active Ester Active_Ester->OBt_OAt_Ester forms Peptide_Bond Peptide Bond Formation OBt_OAt_Ester->Peptide_Bond reacts with Amine Amine (R-NH2) Amine->Peptide_Bond

Figure 1: General mechanism of this compound activation and coupling.

Comparison of HBTU and HATU

FeatureHBTUHATU
Activating Group HOBt (1-hydroxybenzotriazole)HOAt (1-hydroxy-7-azabenzotriazole)
Reactivity HighVery High[4]
Racemization LowVery Low[4]
Cost Generally lowerGenerally higher
Applications Routine and complex couplingsDifficult and sterically hindered couplings, cyclizations[4]
Potential Side Reaction Guanidinylation of the N-terminus if used in excess[4]Guanidinylation of the N-terminus if used in excess[4]

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of Z-Asp(OtBu)-OH with a primary or secondary amine using HBTU or HATU. Optimal conditions may vary depending on the specific substrates.

Protocol 1: Activation of Z-Asp(OtBu)-OH with HBTU

Materials:

  • Z-Asp(OtBu)-OH (1.0 eq.)

  • Amine component (1.0 - 1.2 eq.)

  • HBTU (1.0 - 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Asp(OtBu)-OH (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 5-15 minutes.

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and continue stirring for another 2-5 minutes.

  • Amine Addition: Add the amine component (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 6 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Activation of Z-Asp(OtBu)-OH with HATU

Materials:

  • Z-Asp(OtBu)-OH (1.0 eq.)

  • Amine component (1.0 - 1.2 eq.)

  • HATU (1.0 - 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Z-Asp(OtBu)-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 2-10 minutes. For sterically hindered substrates, this time can be extended.

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for an additional 1-2 minutes.

  • Amine Addition: Add the amine component (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Due to the higher reactivity of HATU, reaction times are often shorter, typically ranging from 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

G cluster_protocol Solution-Phase Coupling Workflow start Start dissolve Dissolve Z-Asp(OtBu)-OH and Coupling Reagent (HBTU/HATU) in anhydrous DMF start->dissolve preactivate Pre-activate at RT dissolve->preactivate add_base Add DIPEA preactivate->add_base add_amine Add Amine Component add_base->add_amine react Stir at RT add_amine->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

Figure 2: Experimental workflow for solution-phase coupling.

Quantitative Data Summary

The following table provides representative data for the coupling of Z-protected amino acids using HBTU and HATU in solution-phase synthesis. Actual yields and reaction times will depend on the specific substrates and reaction conditions.

Coupling ReagentZ-Amino AcidAmineBase (eq.)SolventTime (h)Yield (%)Reference
HBTUZ-MeVal-OHH-MeVal-OCMe₃DIPEA (2.0)CH₂Cl₂1289[5]
HATUGeneric Carboxylic AcidH-Asp(OtBu)-OtBu·HClDIPEA (3.0)DMF2-6High (not specified)[6]
HBTUPeptide FragmentAmine FragmentDIEA (2.5)DMFOvernightNot specified[7]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of the coupling reagent and base slightly (e.g., to 1.2 and 3.0 eq., respectively).

    • Extend the reaction time.

    • For difficult couplings, switch from HBTU to the more reactive HATU.

  • Racemization:

    • Although HBTU and HATU are known for low racemization, for particularly sensitive amino acids, consider performing the reaction at a lower temperature (e.g., 0 °C).

    • Avoid prolonged pre-activation times.

  • Guanidinylation Side Reaction:

    • This can occur if the uronium reagent is used in significant excess relative to the carboxylic acid.[4] Ensure accurate stoichiometry.

    • Pre-activating the carboxylic acid before adding the amine can minimize this side reaction.

Conclusion

Both HBTU and HATU are highly effective reagents for the activation of Z-Asp(OtBu)-OH in solution-phase peptide synthesis. The choice between them often depends on the complexity of the substrates and cost considerations. HATU is generally preferred for challenging couplings due to its higher reactivity. The provided protocols offer a robust starting point for developing efficient and high-yielding coupling reactions. Careful optimization of reaction conditions and monitoring of the reaction progress are key to achieving the desired outcomes in the synthesis of peptides and other complex molecules.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Asp-Gly Motifs with Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing the Asp-Gly (D-G) sequence is notoriously challenging due to the high propensity for aspartimide formation, a side reaction that leads to a mixture of difficult-to-separate byproducts, including α- and β-peptides, as well as racemized products.[1][2] This intramolecular cyclization is particularly favored in the Asp-Gly motif due to the lack of steric hindrance from the glycine residue.[3] This application note provides a detailed protocol for the solution-phase synthesis of a protected Asp-Gly dipeptide using Z-Asp(OtBu)-OH, a strategy aimed at minimizing aspartimide formation during the coupling step. The use of the benzyloxycarbonyl (Z) group for N-terminal protection and the tert-butyl (OtBu) ester for the side-chain protection of aspartic acid offers a classic and effective approach for solution-phase peptide synthesis.

Mitigating Aspartimide Formation

Aspartimide formation is typically promoted by basic conditions, such as the piperidine treatment used for Fmoc group removal in solid-phase peptide synthesis (SPPS).[1] While the Z-group deprotection via hydrogenolysis is performed under neutral conditions, the coupling step itself, often carried out in the presence of a base, can still trigger this side reaction. The choice of coupling reagents and careful control of reaction conditions are therefore critical. The OtBu protecting group on the aspartic acid side chain provides some steric hindrance that can help reduce the rate of aspartimide formation compared to less bulky esters.[4]

Experimental Strategy Overview

The synthesis of a peptide containing an Asp-Gly motif using Z-Asp(OtBu)-OH in solution-phase generally involves three key stages:

  • Coupling: Formation of the peptide bond between Z-Asp(OtBu)-OH and a protected glycine residue (e.g., H-Gly-OR, where R is a suitable protecting group like methyl or ethyl).

  • Deprotection of the N-terminus: Removal of the Z-group to expose the N-terminal amine of the dipeptide for further chain elongation.

  • Final Deprotection: Cleavage of the side-chain protecting group (OtBu) and the C-terminal ester to yield the final peptide.

The following diagram illustrates the general workflow for the synthesis of a protected Asp-Gly dipeptide.

G cluster_coupling Peptide Bond Formation cluster_deprotection Protecting Group Removal Z-Asp(OtBu)-OH Z-Asp(OtBu)-OH Z-Asp(OtBu)-Gly-OR Z-Asp(OtBu)-Gly-OR Z-Asp(OtBu)-OH->Z-Asp(OtBu)-Gly-OR Coupling H-Gly-OR H-Gly-OR H-Gly-OR->Z-Asp(OtBu)-Gly-OR Coupling Reagents Coupling Reagents Coupling Reagents->Z-Asp(OtBu)-Gly-OR H-Asp(OtBu)-Gly-OR H-Asp(OtBu)-Gly-OR Z-Asp(OtBu)-Gly-OR->H-Asp(OtBu)-Gly-OR Z-group removal (Hydrogenolysis) H-Asp-Gly-OH H-Asp-Gly-OH H-Asp(OtBu)-Gly-OR->H-Asp-Gly-OH OtBu and R group removal (Acidolysis) G Peptide_Backbone Peptide Backbone (-Asp-Gly-) Aspartimide_Formation Aspartimide Formation (Intramolecular Cyclization) Peptide_Backbone->Aspartimide_Formation Base or Acid Catalysis Byproducts Mixture of Byproducts (α-peptide, β-peptide, racemized forms) Aspartimide_Formation->Byproducts Hydrolysis G Start Synthesis of Asp-Gly Peptide SPPS Solid-Phase Synthesis (SPPS) Start->SPPS Solution_Phase Solution-Phase Synthesis Start->Solution_Phase Fmoc_Strategy Fmoc Strategy SPPS->Fmoc_Strategy Z_Strategy Z-Strategy Solution_Phase->Z_Strategy Modified_Deprotection Use Modified Deprotection Conditions (e.g., with HOBt) Fmoc_Strategy->Modified_Deprotection Backbone_Protection Use Backbone Protection (e.g., Dmb-Gly) Fmoc_Strategy->Backbone_Protection Careful_Coupling Careful Selection of Coupling Reagents and Control of Base Z_Strategy->Careful_Coupling

References

Application Notes and Protocols: Z-Asp(OtBu)-OH in the Synthesis of Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the development of potent and specific caspase inhibitors is a key focus in therapeutic research.

Peptide-based inhibitors, designed to mimic the natural substrates of caspases, are invaluable tools for studying their function and for developing new drugs. A crucial requirement for caspase recognition is an aspartic acid residue at the P1 position of the substrate.[1] Therefore, the synthesis of peptide-based caspase inhibitors relies on the use of protected aspartic acid building blocks.

This document provides detailed application notes and protocols for the use of Z-Asp(OtBu)-OH (N-Cbz-L-aspartic acid 4-tert-butyl ester) in the synthesis of caspase inhibitors. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group, allowing for controlled, stepwise peptide synthesis.

Data Presentation

Properties of Z-Asp(OtBu)-OH
PropertyValue
Chemical Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance White powder or crystals
CAS Number 5545-52-8
Primary Application Solution-phase peptide synthesis[2]
Inhibitory Activity of Representative Caspase Inhibitors

The following table summarizes the inhibitory constants (Kᵢ or IC₅₀) for well-characterized tetrapeptide caspase inhibitors, which can be synthesized using Z-Asp(OtBu)-OH as a key building block. These values indicate the potency of the inhibitors against their target caspases.

InhibitorTarget Caspase(s)Kᵢ / IC₅₀Inhibition TypeReference(s)
Ac-DEVD-CHOCaspase-3, Caspase-7Kᵢ = 0.23 nM (Caspase-3)Reversible[2][3]
Z-DEVD-FMKCaspase-3, -6, -7, -8, -10IC₅₀ ≈ 18 µM (in cell-based assay)Irreversible[4]
Z-VAD-FMKPan-caspaseSecond-order rate constants from 290 M⁻¹s⁻¹ (Caspase-2) to 280,000 M⁻¹s⁻¹ (Caspase-1)Irreversible[5]

Signaling Pathways

The activation of executioner caspases, such as caspase-3, is a central event in apoptosis and can be initiated through two main pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Caspase activation pathways leading to apoptosis.

Experimental Workflows

Synthesis of a Tetrapeptide Caspase Inhibitor (Z-DEVD-FMK)

The following diagram illustrates a typical workflow for the solution-phase synthesis of a tetrapeptide caspase inhibitor, Z-DEVD-FMK, using Z-Asp(OtBu)-OH.

Synthesis_Workflow cluster_synthesis Solution-Phase Peptide Synthesis start Start with C-terminal Asp(OtBu)-FMK deprotect1 N-terminal Deprotection start->deprotect1 couple1 Couple with Fmoc-Val-OH deprotect1->couple1 deprotect2 N-terminal Deprotection couple1->deprotect2 couple2 Couple with Fmoc-Glu(OtBu)-OH deprotect2->couple2 deprotect3 N-terminal Deprotection couple2->deprotect3 couple3 Couple with Z-Asp(OtBu)-OH deprotect3->couple3 final_deprotect Final Side-Chain Deprotection (TFA) couple3->final_deprotect purify Purify by RP-HPLC final_deprotect->purify characterize Characterize (MS, NMR) purify->characterize

Caption: Workflow for the synthesis of Z-DEVD-FMK.
In Vitro Evaluation of a Caspase Inhibitor

This workflow outlines the key steps for assessing the inhibitory activity of a newly synthesized caspase inhibitor.

Evaluation_Workflow cluster_evaluation Inhibitor Evaluation prepare_reagents Prepare Reagents: - Recombinant Caspase - Fluorogenic Substrate - Synthesized Inhibitor - Assay Buffer setup_assay Set up 96-well plate: - Enzyme - Inhibitor (serial dilutions) - Control (no inhibitor) prepare_reagents->setup_assay preincubate Pre-incubate setup_assay->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate measure Measure Fluorescence over Time add_substrate->measure analyze Data Analysis: - Calculate initial rates - Plot % inhibition vs. [I] - Determine IC50/Ki measure->analyze result Determine Inhibitor Potency analyze->result

References

Application Notes and Protocols for Manual Solid-Phase Synthesis with Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains. The choice of protecting group strategy is critical to the success of the synthesis. This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing N-α-Benzyloxycarbonyl-L-aspartic acid γ-tert-butyl ester (Z-Asp(OtBu)-OH).

The use of a Z-group for N-α-protection necessitates a Boc (tert-butyloxycarbonyl) based synthesis strategy. In this approach, the temporary N-α-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable, "permanent" side-chain protecting groups, such as the Z-group and the OtBu-ester, are removed at the final cleavage step with a strong acid, typically Hydrogen Fluoride (HF). This orthogonality ensures the integrity of the side-chain protection throughout the synthesis. Merrifield resin is a common solid support for Boc-SPPS, yielding a C-terminal carboxylic acid upon cleavage.

The incorporation of Z-Asp(OtBu)-OH can be challenging due to the steric hindrance of both protecting groups. Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and minimize side reactions.

Data Presentation

Quantitative data for the coupling efficiency and final yield of peptides containing Z-Asp(OtBu)-OH is not extensively reported in the literature. The following table provides estimated values based on typical outcomes for sterically hindered or Z-protected amino acids in manual Boc-SPPS protocols. Actual results may vary depending on the peptide sequence and specific reaction conditions.

ParameterExpected OutcomeNotes
Coupling Efficiency 95-99%May require extended coupling times or the use of more potent coupling reagents like HBTU or HATU. Monitoring with a Kaiser test is essential.
Crude Peptide Purity 60-80%Purity is highly dependent on the success of each coupling and deprotection step. Difficult couplings can lead to a higher prevalence of deletion sequences.
Overall Yield 15-30%The overall yield is a cumulative result of all synthesis steps, including coupling, deprotection, and final cleavage and purification. Losses can occur at each stage.

Experimental Protocols

This section outlines a detailed methodology for the manual solid-phase synthesis of a peptide containing Z-Asp(OtBu)-OH using a Boc-based strategy on Merrifield resin.

Materials and Reagents
  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids

  • Z-Asp(OtBu)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU))

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Isopropyl alcohol (IPA)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

  • SPPS reaction vessel with a sintered glass frit

  • Shaker or vortexer

Protocol
  • Place the desired amount of Merrifield resin (e.g., 1 gram) in the SPPS reaction vessel.

  • Add DCM to cover the resin and allow it to swell for at least 1 hour with gentle agitation.

  • Drain the DCM through the frit.

  • Wash the resin three times with DCM.

This protocol describes the attachment of the first Boc-amino acid as its cesium salt to the Merrifield resin.

  • In a separate flask, dissolve the first Boc-amino acid (2 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add an aqueous solution of Cesium Carbonate (Cs₂CO₃) (1 equivalent) and stir until the amino acid is fully dissolved and the solution is clear.

  • Evaporate the solution to dryness under reduced pressure.

  • Add the swollen Merrifield resin to the flask containing the Boc-amino acid cesium salt.

  • Add enough DMF to create a slurry and heat the mixture to 50°C for 12-24 hours with stirring.

  • Allow the resin to cool to room temperature.

  • Transfer the resin back to the reaction vessel and wash thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Dry a small sample of the resin and determine the loading of the first amino acid using a suitable method (e.g., picric acid titration).

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

3.1. N-α-Boc Deprotection

  • Wash the resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3x), IPA (3x), and DCM (3x) to remove residual TFA.

3.2. Neutralization

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5x) to remove excess DIEA.

3.3. Amino Acid Coupling (Incorporation of Z-Asp(OtBu)-OH or other Boc-amino acids)

This protocol uses HBTU as the coupling reagent.

  • In a separate vial, dissolve the Boc-amino acid or Z-Asp(OtBu)-OH (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. For the sterically hindered Z-Asp(OtBu)-OH, the coupling time may need to be extended to 4 hours or longer.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3x) and DCM (3x).

Repeat Step 3 for each amino acid in the sequence.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.

  • Transfer the dry peptide-resin to the reaction vessel of the HF apparatus.

  • Add a magnetic stir bar and the appropriate scavengers (e.g., a mixture of anisole and p-cresol) to the vessel.

  • Cool the reaction vessel in a dry ice/alcohol bath.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • The crude peptide will remain in the reaction vessel along with the resin beads.

  • Wash the resin with a small amount of TFA to dissolve the cleaved peptide and filter to separate the resin beads.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual cleavage byproducts.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mandatory Visualization

Experimental Workflow Diagram

SPPS_Workflow start Start: Merrifield Resin swell 1. Resin Swelling (DCM) start->swell attach_aa1 2. Attach First Boc-Amino Acid swell->attach_aa1 deprotection 3a. Boc Deprotection (50% TFA in DCM) attach_aa1->deprotection neutralization 3b. Neutralization (10% DIEA in DCM) deprotection->neutralization coupling 3c. Couple Next Amino Acid (Z-Asp(OtBu)-OH or Boc-AA) + HBTU/DIEA in DMF neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test wash_dmf Wash (DMF) wash_dmf->deprotection Next Cycle final_cleavage 4. Final Cleavage & Deprotection (HF) wash_dmf->final_cleavage Final Cycle wash_dcm Wash (DCM) kaiser_test->coupling Positive (Recouple) kaiser_test->wash_dmf Negative precipitation 5. Precipitation (Cold Ether) final_cleavage->precipitation purification 6. Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: Workflow for manual Boc-SPPS with Z-Asp(OtBu)-OH.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Z-Asp-OtBu Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low yields in peptide coupling reactions involving Z-Asp-OtBu (N-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester). The following questions and answers address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction has a low yield. What are the most likely causes?

Low yields in this compound couplings are frequently attributed to side reactions, suboptimal reaction conditions, or issues with reagents. The most significant side reaction is the formation of an aspartimide intermediate, which can lead to the desired product as well as a difficult-to-separate β-aspartyl peptide isomer, ultimately reducing the isolated yield of the target peptide.[1][2] Other contributing factors can include steric hindrance, peptide aggregation, and incomplete reaction.[3]

Q2: What is aspartimide formation and why does it lower my yield?

Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, forming a five-membered succinimide ring.[1][4] This reaction is often catalyzed by basic conditions present during the coupling step.[1] The aspartimide intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, which are often difficult to separate chromatographically, thus reducing the yield of the pure, desired product.[1] In some cases, the aspartimide ring may be unreactive to further coupling, leading to truncated peptide sequences.[2]

Below is a diagram illustrating the mechanism of aspartimide formation.

aspartimide_formation Peptide_Chain Peptide Chain with This compound Residue Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Chain->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Nucleophilic Ring Opening (α-carboxyl) Beta_Peptide Undesired β-Peptide Side Product Aspartimide->Beta_Peptide Nucleophilic Ring Opening (β-carboxyl)

Caption: Mechanism of Aspartimide Formation and Subsequent Reactions.

Q3: How can I minimize aspartimide formation?

Several strategies can be employed to suppress aspartimide formation:

  • Optimize Reaction Conditions:

    • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to decrease the rate of succinimide formation.[4]

    • Base: Use a weak, sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary.[4]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the coupling is complete to minimize exposure to basic conditions.[4]

  • Choice of Coupling Reagent:

    • Select a coupling reagent with a lower activation level. While highly active reagents like HATU can be efficient, they may also promote side reactions.[4] A comparative study of different coupling reagents may be necessary for your specific peptide sequence.[4]

  • Backbone Protection:

    • For particularly problematic sequences (e.g., Asp-Gly, Asp-Ser), consider using a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone amide nitrogen, preventing it from acting as a nucleophile.[5][6]

The following flowchart outlines a troubleshooting workflow for low yield in this compound couplings.

troubleshooting_workflow decision decision start_end start_end start Low Yield in This compound Coupling check_side_reactions Analyze Crude Product for Side Products (e.g., LC-MS) start->check_side_reactions aspartimide_detected Aspartimide or β-Peptide Detected? check_side_reactions->aspartimide_detected optimize_conditions Optimize Coupling Conditions: - Lower Temperature - Weaker Base (DIPEA) - Shorter Reaction Time aspartimide_detected->optimize_conditions Yes check_reagents Verify Reagent Quality and Stoichiometry aspartimide_detected->check_reagents No change_reagent Consider a Different Coupling Reagent optimize_conditions->change_reagent backbone_protection For Asp-Gly/Ser sequences, use Backbone Protection (e.g., Dmb-dipeptide) change_reagent->backbone_protection re_evaluate Re-evaluate Synthetic Strategy backbone_protection->re_evaluate improve_solubility Address Potential Peptide Aggregation check_reagents->improve_solubility improve_solubility->re_evaluate success Coupling Yield Improved re_evaluate->success

Caption: Troubleshooting workflow for low this compound coupling yield.

Q4: Which coupling reagents are recommended for this compound, and what are their pros and cons?

The choice of coupling reagent can significantly impact the efficiency of the reaction and the extent of side reactions.[1] The main classes of coupling reagents are:

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DIC[1]Widely used and cost-effective.Can be prone to racemization and formation of N-acylurea byproducts. Require an additive like HOBt or OxymaPure to suppress side reactions.[1]
Uronium/Aminium Salts HBTU, HATU, HCTU[1]High coupling efficiency and rapid reaction times, suitable for sterically hindered amino acids.[1] HATU and COMU are known for low racemization.[1]Higher cost. Can cause guanidinylation of the N-terminus if not pre-activated.[7]
Phosphonium Salts BOP, PyBOP, PyAOP[1]Very effective, especially for challenging couplings. Do not cause guanidinylation side reactions.[1]BOP is toxic and produces a carcinogenic byproduct. PyBOP is a safer alternative.[1]

Q5: Are there specific experimental protocols I can follow to improve my coupling yield?

Yes, here is a general protocol for a solution-phase this compound coupling reaction that incorporates best practices to minimize side reactions.

Experimental Protocol: Optimized this compound Coupling

Materials:

  • This compound

  • Amine component (peptide-resin or amino acid ester)

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, NMP)

  • Quenching solution (e.g., cold 5% citric acid solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) and the amine component (1.0 eq.) in the chosen solvent (e.g., DMF) in a reaction vessel.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq.) to the reaction mixture and stir for 2 minutes.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HCTU, 1.0 eq.) to the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method such as TLC or LC-MS. The reaction should be complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a cold 5% citric acid solution.[4]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using flash chromatography or preparative HPLC.

Note: The exact equivalents of reagents and reaction times may need to be optimized for your specific substrates.

Quantitative Data Summary

While specific data for this compound is limited in the provided search results, the following table, adapted from a study on Fmoc-Asp protecting groups, illustrates the significant impact of the protecting group on minimizing side products in a sequence prone to aspartimide formation (Asp-Gly). This highlights the importance of considering the chemical environment of the aspartic acid residue.

Aspartic Acid DerivativeDesired Peptide (%)Aspartimide (%)D-Asp Isomer (%)
Asp(OtBu)2.1HighHigh
Asp(OMpe)Modest ImprovementModerateModerate
Asp(OBno)>74LowLow
Data adapted from a study on a model peptide containing an Asp-Gly sequence.[2] This data suggests that for highly susceptible sequences, even with Z-protection on the N-terminus, the side-chain protecting group plays a critical role in preventing side reactions.

References

Technical Support Center: Z-Asp-OtBu Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with peptides containing the Z-Asp-OtBu (N-Carbobenzyloxy-L-aspartic acid 4-tert-butyl ester) residue. The presence of the hydrophobic Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups can significantly decrease the aqueous solubility of peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve?

A1: The primary reason for the poor solubility of peptides containing this compound is the hydrophobic nature of the Z and OtBu protecting groups. These bulky, nonpolar groups can lead to peptide aggregation and reduce their ability to interact with aqueous solvents. Peptides with a high content of hydrophobic residues (generally 50% or more) are often challenging to dissolve in aqueous solutions.[1][2]

Q2: What is the first step I should take when trying to dissolve a new this compound containing peptide?

A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test on a small aliquot (e.g., 1 mg) of the lyophilized peptide.[1][3] This will help you determine the optimal solvent without risking your entire batch. Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1][2]

Q3: How does the overall charge of my peptide influence solvent selection?

A3: The net charge of the peptide is a crucial factor in determining the appropriate solvent.[1][4][5]

  • Acidic Peptides (net negative charge): Attempt to dissolve in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).[1][6]

  • Basic Peptides (net positive charge): Try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[1][4][7][8]

  • Neutral or Hydrophobic Peptides: These peptides, which are common for sequences containing this compound, typically require an organic solvent for initial dissolution.[1][4][7][8]

Q4: My peptide dissolved in an organic solvent, but precipitated when I added it to my aqueous buffer. What should I do?

A4: This is a common issue that occurs when the peptide's solubility limit in the final aqueous solution is exceeded. To avoid this, add the dissolved peptide stock solution dropwise into the vortexing or stirring aqueous buffer.[3][6][9] This prevents localized high concentrations of the peptide that can trigger precipitation.

Q5: Are there any organic solvents I should avoid?

A5: While Dimethyl Sulfoxide (DMSO) is a common and effective solvent for hydrophobic peptides, it should be used with caution for peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can oxidize them.[4] In such cases, Dimethylformamide (DMF) is a suitable alternative.[4][7][8]

Troubleshooting Guide

Issue 1: The this compound containing peptide does not dissolve in aqueous buffers.
  • Possible Cause: High hydrophobicity of the peptide due to the this compound residue and other nonpolar amino acids.

  • Troubleshooting Steps:

    • Assess Peptide Characteristics: Determine the overall charge of your peptide by assigning a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[1][8]

    • pH Adjustment (for charged peptides):

      • If the net charge is positive (basic), try dissolving in 10% acetic acid.[1][4][7][8]

      • If the net charge is negative (acidic), try dissolving in 0.1 M ammonium bicarbonate.[1][6]

    • Use of Organic Solvents (for neutral or hydrophobic peptides):

      • Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[1][4][7][8]

      • Once dissolved, slowly add this stock solution to your desired aqueous buffer while stirring vigorously.[3][6][9]

Issue 2: The peptide solution is cloudy or contains visible particles.
  • Possible Cause: Incomplete dissolution or aggregation of the peptide.

  • Troubleshooting Steps:

    • Sonication: Use an ultrasonic bath to sonicate the solution for 5-10 minutes. This can help break up aggregates.[1][3]

    • Gentle Warming: Gently warm the solution to a temperature below 40°C. Be cautious, as excessive heat can degrade the peptide.[1][10]

    • Use of Chaotropic Agents: For peptides that tend to form gels or aggregate through hydrogen bonding, consider adding denaturing agents like 6 M guanidine hydrochloride or 8 M urea. Note that these may interfere with some biological assays.[1][7][8]

Data Presentation

Table 1: Illustrative Solubility of a Model this compound Containing Peptide (Ac-Tyr-Val-Ala-Asp(Z-OtBu)-Leu-NH2)

SolventConcentration (mg/mL)AppearanceNotes
Water0.1InsolubleVisible particles remain after vortexing and sonication.
PBS (pH 7.4)0.1InsolubleSimilar to water, peptide precipitates.
10% Acetic Acid0.5Sparingly SolubleA slightly hazy solution is formed.
Methanol1SolubleA clear solution is obtained after vortexing.
Acetonitrile2SolubleForms a clear solution.
DMF10Highly SolubleThe peptide dissolves readily to form a clear solution.
DMSO25Highly SolubleThe peptide dissolves completely to form a clear, colorless solution.[4][7][8]

Note: This data is for illustrative purposes and the actual solubility will depend on the specific peptide sequence.

Experimental Protocols

Protocol 1: General Solubilization Procedure for a this compound Containing Peptide
  • Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solubility Test (Small Scale):

    • Weigh out approximately 1 mg of the peptide into a sterile microcentrifuge tube.

    • Based on the peptide's characteristics (see FAQs), select an initial solvent. For a neutral or hydrophobic peptide, start with an organic solvent like DMSO.

  • Dissolution in Organic Solvent:

    • Add a minimal volume (e.g., 20-50 µL) of high-purity DMSO to the peptide.

    • Vortex the tube for 30-60 seconds.

    • If the peptide is not fully dissolved, sonicate the solution for 5-10 minutes.[1][3]

    • Visually inspect for any remaining particulate matter. The solution should be clear.

  • Aqueous Dilution:

    • Prepare your desired aqueous buffer in a separate tube.

    • While vigorously vortexing or stirring the aqueous buffer, slowly add the dissolved peptide stock solution drop by drop until the desired final concentration is reached.[3][6][9]

    • Continuously monitor the solution. If it becomes turbid or a precipitate forms, you have exceeded the solubility limit.

Mandatory Visualization

G Troubleshooting Workflow for this compound Peptide Solubility start Start with a small aliquot of lyophilized peptide dissolve_water Attempt to dissolve in sterile distilled water start->dissolve_water check_clear Is the solution clear? dissolve_water->check_clear soluble Peptide is soluble. Proceed with experiment. check_clear->soluble Yes determine_charge Determine peptide's net charge (Acidic, Basic, or Neutral/Hydrophobic) check_clear->determine_charge No acidic Acidic Peptide (Net Negative Charge) determine_charge->acidic basic Basic Peptide (Net Positive Charge) determine_charge->basic neutral Neutral/Hydrophobic Peptide (Net Zero Charge) determine_charge->neutral use_base Use dilute basic buffer (e.g., 0.1 M Ammonium Bicarbonate). Then, dilute with water. acidic->use_base use_acid Use dilute acidic buffer (e.g., 10% Acetic Acid). Then, dilute with water. basic->use_acid use_organic Use minimal organic solvent (DMSO, DMF). Then, add dropwise to aqueous buffer. neutral->use_organic

Caption: A decision-making workflow for troubleshooting the solubility of this compound containing peptides.

G Experimental Workflow for Solubilization start Lyophilized Peptide add_organic Add minimal volume of organic solvent (e.g., DMSO) start->add_organic vortex_sonicate Vortex and/or Sonicate until fully dissolved add_organic->vortex_sonicate dropwise_addition Add peptide stock dropwise to vigorously stirring buffer vortex_sonicate->dropwise_addition prepare_buffer Prepare aqueous buffer in a separate container prepare_buffer->dropwise_addition final_solution Clear Peptide Solution at desired concentration dropwise_addition->final_solution

Caption: A stepwise experimental workflow for dissolving hydrophobic peptides in aqueous solutions.

References

Technical Support Center: Strategies to Reduce Side Reactions During Z-Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group.

Troubleshooting Guides

This section addresses common issues encountered during Z-group deprotection in a question-and-answer format, offering specific solutions to improve reaction outcomes.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Z-group deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers found in cysteine and methionine residues) or other impurities.

    • Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.

  • Poor Catalyst Activity: The activity of the palladium catalyst can vary between batches and diminish over time.

    • Solution: Use a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also drive the reaction to completion.

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.

Issue 2: Observation of Unexpected Side Products During Z-Group Cleavage

Question: I am observing unexpected side products during my Z-group deprotection. How can I identify and minimize them?

Answer: The nature of side products depends on the cleavage method and the substrate's functional groups. Here are common side reactions and strategies to mitigate them:

  • Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr): During acid-mediated cleavage (e.g., TFA, HF), the benzyl cation and other carbocations generated from side-chain protecting groups are highly reactive and can alkylate sensitive amino acid residues.[1]

    • Solution: Employ a scavenger cocktail to trap these reactive carbocations. The choice of scavengers is critical and depends on the peptide sequence. For instance, 1,2-ethanedithiol (EDT) is effective in protecting tryptophan and methionine residues.[2]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate under both acidic and basic conditions. This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[3]

    • Solution: For acid-mediated cleavage, optimizing the cleavage cocktail and reaction time is crucial. For particularly sensitive sequences, using milder deprotection methods like catalytic transfer hydrogenation can be beneficial.[3]

  • Acetylation of the Deprotected Amine: When using HBr in acetic acid for Z-group cleavage, the newly formed amine can be acetylated by the solvent, especially at elevated temperatures.

    • Solution: Use a non-acetylating solvent system, such as HCl in dioxane. Alternatively, milder acidic conditions can be employed.

  • Oxidation of Methionine and Cysteine: The thioether of methionine and the thiol of cysteine are susceptible to oxidation during cleavage.

    • Solution: The addition of reducing scavengers like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) to the cleavage cocktail can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Z-group cleavage?

The two most prevalent methods for the removal of the Z-group are catalytic hydrogenolysis and acidolysis.[4]

  • Catalytic Hydrogenolysis: This is a mild method that uses a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a hydrogen donor like ammonium formate in transfer hydrogenolysis). It produces non-toxic byproducts (toluene and CO₂).[4]

  • Acidolysis: This method employs strong acids like trifluoroacetic acid (TFA), hydrogen bromide (HBr) in acetic acid, or anhydrous hydrogen fluoride (HF) to cleave the Z-group.[3] This approach is often used when the substrate is incompatible with catalytic hydrogenation.

Q2: How do I choose the right cleavage method for my peptide?

The choice of cleavage method depends on the amino acid composition of your peptide and the presence of other protecting groups.

  • For peptides without sulfur-containing residues or other reducible functional groups, catalytic hydrogenation is generally the preferred method due to its mildness.

  • For peptides containing sulfur (Cys, Met) or other catalyst poisons, acidolysis with an appropriate scavenger cocktail is the method of choice.

  • If your peptide is sensitive to strong acids, catalytic transfer hydrogenation offers a milder alternative to standard catalytic hydrogenation and strong acidolysis.[3]

Q3: What are scavengers and why are they important in Z-group cleavage?

Scavengers are nucleophilic compounds added to the cleavage cocktail, particularly in acid-mediated deprotection, to trap reactive carbocations generated from the Z-group and other side-chain protecting groups. These carbocations, if not neutralized, can lead to unwanted side reactions such as the alkylation of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1]

Q4: Can the Z-group be cleaved selectively in the presence of other protecting groups?

Yes, the Z-group's cleavage conditions can be tuned for selectivity. For instance, catalytic hydrogenolysis is generally orthogonal to Boc and Fmoc protecting groups. However, harsh acidic conditions used for Z-group cleavage (e.g., HF) will also remove many other acid-labile protecting groups.[1]

Data Presentation: Comparison of Cleavage Cocktails and Conditions

The following table summarizes the efficacy of different methods and scavenger cocktails for Z-group deprotection, with a focus on minimizing side reactions.

Cleavage MethodReagents/CocktailTypical ConditionsReported Yield (%)Key Advantages & Potential Side Reactions
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)MeOH or EtOH, RT, 1-24 hHighAdvantages: Mild conditions, clean byproducts. Side Reactions: Incomplete reaction, reduction of other functional groups.[3]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH, RT, 1-4 h>90Advantages: Avoids handling H₂ gas, generally faster than hydrogenation with H₂. Side Reactions: Catalyst poisoning.[3]
Acidolysis (TFA) TFA/TIS/H₂O (95:2.5:2.5)RT, 2-4 hHighAdvantages: Effective for peptides with catalyst poisons. Side Reactions: Alkylation of sensitive residues (Trp, Met, Cys), aspartimide formation.[3]
Acidolysis (HF) Anhydrous HF, anisole0 °C, 1 hHighAdvantages: Very strong acid, effective for removing multiple protecting groups simultaneously. Side Reactions: Highly toxic and corrosive, requires specialized equipment, promotes various side reactions if scavengers are not used.[1][5]
Acidolysis (HBr/AcOH) 33% HBr in Acetic AcidRT, 1-2 hVariableAdvantages: Strong acid cleavage. Side Reactions: Acetylation of the deprotected amine.

Experimental Protocols

Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the deprotection of a Z-protected amine using catalytic hydrogenation with hydrogen gas.

Materials:

  • Z-protected compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.[4]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[4]

  • Secure the flask to a hydrogenation apparatus or use a hydrogen balloon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[4]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[4]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[4]

Protocol 2: Z-Group Deprotection by Acidolysis using a TFA Cocktail

This protocol is suitable for the cleavage of Z-groups from peptides synthesized on a solid support, particularly those containing acid-sensitive side-chain protecting groups that need to be removed simultaneously.

Materials:

  • Z-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this solution fresh.

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the peptide under vacuum.

Visualizations

G cluster_0 Z-Group Cleavage Strategy Selection Start Start with Z-Protected Compound Sulfur Contains Sulfur Residues (Cys, Met)? Start->Sulfur AcidSensitive Other Acid-Sensitive Groups? Sulfur->AcidSensitive No Acidolysis Acidolysis with Scavengers Sulfur->Acidolysis Yes Hydrogenolysis Catalytic Hydrogenolysis AcidSensitive->Hydrogenolysis No TransferHydrogenolysis Catalytic Transfer Hydrogenolysis AcidSensitive->TransferHydrogenolysis Yes

Caption: A decision workflow for selecting the appropriate Z-group cleavage strategy.

G cluster_1 Mechanism of Side Reaction Prevention by Scavengers Z_Cleavage Z-Group Cleavage (e.g., with TFA) Carbocation Reactive Benzyl Carbocation (C₇H₇⁺) Z_Cleavage->Carbocation Desired_Product Desired Deprotected Peptide Z_Cleavage->Desired_Product Leads to Scavenger Scavenger (e.g., Thiol) Carbocation->Scavenger Reacts with Peptide Nucleophilic Peptide Residue (Trp, Met, Cys, Tyr) Carbocation->Peptide Attacks Trapped_Carbocation Trapped, Inactive Species Scavenger->Trapped_Carbocation Side_Product Alkylated Side Product Peptide->Side_Product

Caption: The role of scavengers in preventing side reactions during acid-mediated Z-group cleavage.

References

Technical Support Center: Optimizing Coupling Reactions for Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling times and troubleshooting common issues encountered during the incorporation of this valuable amino acid derivative in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the functions of the 'Z' and 'OtBu' protecting groups in Z-Asp(OtBu)-OH?

A1: In Z-Asp(OtBu)-OH, the Z-group (Benzyloxycarbonyl) protects the α-amino group, while the OtBu (tert-butyl ester) group protects the β-carboxyl group of the aspartic acid side chain. The Z-group is a classic urethane-type protecting group that offers stability against the basic conditions used for Fmoc group removal and mild acidic conditions for Boc group removal, making it useful in various peptide synthesis strategies. The OtBu group is acid-labile and provides robust protection for the aspartic acid side chain under the basic conditions typically used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).

Q2: What is the most critical side reaction to consider when using Z-Asp(OtBu)-OH, and how can it be minimized?

A2: The primary concern when coupling aspartic acid derivatives is the formation of an aspartimide, a succinimide ring intermediate.[1] This intramolecular cyclization is often catalyzed by basic conditions present during coupling or Fmoc deprotection steps in SPPS.[1] The aspartimide can subsequently be opened by a nucleophile to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[1]

Strategies to minimize aspartimide formation include:

  • Optimizing Coupling Conditions: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of succinimide formation.[2]

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in the minimum necessary amount.[2]

  • Choice of Coupling Reagent: Employ coupling reagents known for lower racemization and high efficiency, such as HATU.[3]

  • Fmoc Deprotection Modification (for SPPS): Additives like HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[4]

Q3: Which class of coupling reagents is generally recommended for Z-Asp(OtBu)-OH?

A3: Uronium/aminium and phosphonium salt-based coupling reagents are generally preferred for their high reactivity and efficiency, especially in cases of steric hindrance.[1][5] Reagents like HATU are particularly advantageous as they form more reactive active esters, leading to faster and more complete coupling reactions with a lower risk of racemization compared to reagents like HBTU.[3] Carbodiimides such as DCC or DIC are also effective, particularly when used with additives like HOBt or Oxyma Pure to suppress side reactions.[1]

Q4: Can peptide aggregation affect the coupling of Z-Asp(OtBu)-OH?

A4: Yes, peptide aggregation can significantly hinder coupling reactions by making the reactive sites on the growing peptide chain inaccessible.[4][6] This is a common issue in solid-phase peptide synthesis, especially with hydrophobic sequences.[4] To mitigate aggregation, consider using chaotropic agents like a low percentage of DMSO in the solvent, or switching to a solvent like N-methylpyrrolidone (NMP).[4][6]

Troubleshooting Guide

Issue 1: Slow or Incomplete Coupling Reaction

  • Possible Cause: Insufficiently reactive coupling reagent or steric hindrance.

  • Solution:

    • Switch to a more potent coupling reagent: If using a carbodiimide-based method, consider switching to a uronium/aminium salt like HATU or COMU, which are known for their high reactivity.[7]

    • Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight for solution-phase).[8][7] Gentle heating can also be applied, but must be monitored carefully to avoid increased side reactions.[7]

    • Optimize Reagent Equivalents: Ensure a slight excess of Z-Asp(OtBu)-OH (1.05-1.2 equivalents) and the coupling reagent is used.[2]

Issue 2: Presence of an Unexpected Peak with the Same Mass as the Desired Peptide in HPLC Analysis

  • Possible Cause: This is a strong indicator of isoaspartate formation, resulting from the aspartimide intermediate. The isoaspartate-containing peptide often elutes slightly earlier than the native peptide on reverse-phase HPLC.[2]

  • Solution:

    • Optimize Coupling and Deprotection Conditions: As outlined in the FAQs, lower the reaction temperature and use a weaker or sterically hindered base.[2] For SPPS, minimize the exposure time to basic deprotection reagents.

    • Analytical Confirmation: Use tandem mass spectrometry (MS/MS) with fragmentation techniques like ECD or ETD to definitively identify the isoaspartate residue.[2] Enzymatic digestion with an enzyme like Asp-N, which selectively cleaves at the N-terminal side of aspartic acid but not isoaspartic acid, can also confirm its presence.[2]

Issue 3: Low Yield and Purity of the Final Peptide

  • Possible Cause: A combination of incomplete coupling and side reactions such as aspartimide formation or racemization.

  • Solution:

    • Systematic Optimization: Re-evaluate the entire protocol, including the choice of coupling reagent, base, solvent, and reaction temperature.

    • Additive Inclusion: Ensure the use of additives like HOBt or HOAt, especially when using carbodiimide coupling reagents, to suppress racemization.[7]

    • Purification Strategy: Optimize the purification protocol, as closely related impurities can be challenging to separate.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents

Coupling ReagentTypical Coupling Time (hours)Typical Yield (%)Purity (%)Key Advantages & Disadvantages
HATU 1-295-99>98Advantages: High reactivity, low racemization rates, effective for hindered amino acids.[9] Disadvantages: Higher cost.[9]
HBTU 2-490-95>95Advantages: Good balance of reactivity and cost.[9] Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.[9]
PyBOP 2-490-96>95Advantages: High coupling efficiency, avoids carcinogenic byproducts associated with BOP.[9] Disadvantages: May be less effective for highly hindered couplings compared to HATU.[9]
DCC/HOBt 4-1285-92>95Advantages: Cost-effective.[9][10] Disadvantages: Forms insoluble DCU byproduct, longer reaction times.[11][12]
EDC/HOBt 4-885-92>95Advantages: Cost-effective, water-soluble byproducts are easily removed.[9] Disadvantages: Generally lower reactivity than onium salts.[9]

Note: Data is representative and can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Z-Asp(OtBu)-OH using DCC/HOBt

This protocol describes the coupling of Z-Asp(OtBu)-OH to an amino acid ester.

Materials:

  • Z-Asp(OtBu)-OH

  • Amino acid or peptide ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)

  • Aqueous solutions: 1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

Procedure:

  • Amino Component Preparation: Dissolve the amino acid ester hydrochloride (1.05 equivalents) in DCM. Cool the solution to 0 °C and add NMM (1.05 equivalents) dropwise.[10]

  • Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF and dilute with DCM. Cool the solution to 0 °C.[10]

  • Add a solution of DCC (1.05 equivalents) in DCM dropwise to the carboxyl component solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C.[10]

  • Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.[10]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.[10] Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.[10]

Protocol 2: Solid-Phase Coupling of Z-Asp(OtBu)-OH (as part of a larger synthesis using Fmoc chemistry)

This protocol outlines a standard manual coupling cycle on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Z-Asp(OtBu)-OH

  • Coupling reagent (e.g., HBTU)

  • DIPEA

  • 20% Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.[13] Wash the resin thoroughly with DMF (5-7 times).[13]

  • Pre-activation of Z-Asp(OtBu)-OH: In a separate vial, dissolve Z-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[13] Add DIPEA (6 equivalents) to this solution and mix for 1-2 minutes to pre-activate the amino acid.[13]

  • Coupling: Add the activated Z-Asp(OtBu)-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[14]

  • Monitoring: Perform a Kaiser test to monitor the reaction for completion. A negative result (yellow beads) indicates a complete coupling.[13] If the test is positive, a second coupling may be necessary.[8]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.[8][13]

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Coupling cluster_solid_phase Solid-Phase Coupling Cycle Amino Component Prep Amino Component Prep Coupling Coupling Amino Component Prep->Coupling Carboxyl Activation Carboxyl Activation Carboxyl Activation->Coupling Work-up & Purification Work-up & Purification Coupling->Work-up & Purification Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection SPPS Coupling SPPS Coupling Fmoc Deprotection->SPPS Coupling Pre-activation Pre-activation Pre-activation->SPPS Coupling Washing Washing SPPS Coupling->Washing

Caption: General workflows for solution-phase and solid-phase peptide coupling.

troubleshooting_logic Start Start Incomplete Coupling? Incomplete Coupling? Start->Incomplete Coupling? Increase Time/Temp Increase Time/Temp Incomplete Coupling?->Increase Time/Temp Yes Unexpected Peak? Unexpected Peak? Incomplete Coupling?->Unexpected Peak? No Change Reagent Change Reagent Increase Time/Temp->Change Reagent Change Reagent->Unexpected Peak? Optimize Base/Temp Optimize Base/Temp Unexpected Peak?->Optimize Base/Temp Yes Low Yield/Purity? Low Yield/Purity? Unexpected Peak?->Low Yield/Purity? No Confirm with MS/MS Confirm with MS/MS Optimize Base/Temp->Confirm with MS/MS Confirm with MS/MS->Low Yield/Purity? Review Entire Protocol Review Entire Protocol Low Yield/Purity?->Review Entire Protocol Yes End End Low Yield/Purity?->End No Review Entire Protocol->End

Caption: A logical workflow for troubleshooting common coupling issues.

aspartimide_formation Peptide_Chain Peptide Chain with Z-Asp(OtBu) Residue Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Chain->Aspartimide Intramolecular Cyclization (Base-catalyzed) Products Desired α-Peptide Undesired β-Peptide Aspartimide->Products:alpha Nucleophilic Ring Opening (α-carboxyl) Aspartimide->Products:beta Nucleophilic Ring Opening (β-carboxyl)

Caption: Mechanism of aspartimide formation leading to desired and undesired products.

References

Technical Support Center: Z-Asp(OtBu)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs regarding the impact of scavengers on the deprotection of Z-Asp(OtBu)-OH and related tert-butyl protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during the acidic deprotection of the Asp(OtBu) group?

A1: The primary cause is the generation of a highly reactive tert-butyl cation (tBu⁺) when the OtBu (tert-butyl ester) group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack any nucleophilic sites on the deprotected molecule or other sensitive amino acid residues within a peptide chain, leading to unwanted alkylated side products.[1][2][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][5]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the carbocation.[1][2]

Q3: How do scavengers prevent the formation of side products?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture, often called a "cleavage cocktail".[2][5] They function by trapping the reactive tert-butyl cation at a much faster rate than the sensitive residues of the substrate.[2][3] By intercepting these reactive electrophiles, scavengers prevent them from causing unwanted side reactions, thus ensuring higher purity of the final product.[1]

Q4: What are the most common scavengers and why is a "cocktail" approach often used?

A4: A single scavenger is often insufficient to handle the variety of side reactions that can occur. Therefore, a scavenger "cocktail" is used to trap different reactive species and protect various functional groups. Common components include:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.[1][5][6]

  • Water (H₂O): Traps tBu⁺ cations effectively.[5][6] A standard, simple cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][6]

  • 1,2-Ethanedithiol (EDT): A soft nucleophile, particularly effective for protecting Cysteine and Tryptophan residues.[4][5][6]

  • Thioanisole or Dimethyl Sulfide (DMS): Thioethers that act as good scavengers and can help prevent the oxidation of Methionine.[4][5]

  • Phenol or m-Cresol: Act as decoys for the tert-butyl cation, protecting residues like Tyrosine.[4][6]

Q5: What is aspartimide formation, and is it a concern during acidic deprotection?

A5: Aspartimide formation is a significant side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, forming a five-membered succinimide ring.[7] This is primarily a base-catalyzed reaction, commonly encountered during the piperidine-mediated Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).[8][9] While less common under acidic conditions, prolonged exposure to strong acids during final cleavage can still promote this side reaction, especially in sensitive sequences like Asp-Gly or Asp-Ser.[10] The use of appropriate scavengers and optimized cleavage times helps to minimize this risk.

Troubleshooting Guide

Issue 1: My final product shows unexpected peaks in the mass spectrum, often with a +56 Da mass shift.

  • Possible Cause: This mass shift corresponds to the addition of a tert-butyl group (C₄H₈). This indicates that the reactive tert-butyl cations generated during deprotection have alkylated one or more nucleophilic residues (e.g., Trp, Cys, Met) in your molecule.[4]

  • Solution: Incorporate an effective scavenger cocktail into your TFA deprotection reagent. A common starting point is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1][6] If your peptide contains particularly sensitive residues like Cysteine or Tryptophan, consider adding EDT (e.g., TFA/TIS/H₂O/EDT, 94:2.5:2.5:1).

Issue 2: The deprotection of the OtBu group appears to be incomplete.

  • Possible Cause 1: Insufficient reaction time or temperature. While most deprotections are complete within 1-3 hours at room temperature, sterically hindered substrates may require longer times.[4]

  • Solution 1: Increase the reaction time and monitor the progress periodically using an appropriate analytical method like LC-MS.

  • Possible Cause 2 (for Solid-Phase Synthesis): Poor resin swelling. If the peptide is on a solid support, poor swelling of the resin can prevent the acid from efficiently accessing all the peptide chains.[4]

  • Solution 2: Ensure the chosen solvent system (e.g., TFA with a co-solvent like Dichloromethane, DCM) promotes good resin swelling.

Issue 3: My peptide containing Methionine shows a +16 Da mass shift after deprotection.

  • Possible Cause: This mass shift indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage step, especially if reagents are old or have been exposed to air.[4]

  • Solution: Add reducing agents to the cleavage cocktail. Thioanisole or dimethyl sulfide (DMS) are effective in preventing this oxidation.[4][5]

Quantitative Data Summary

The choice of scavenger can significantly impact the purity of the crude product by minimizing side reactions. The following table summarizes the effectiveness of different scavengers in reducing S-t-butylation of a model Cysteine-containing peptide during TFA-mediated cleavage.

Scavenger(s) Added to TFACleavage Cocktail Composition (v/v/v)S-t-butylation Side Product (%)
TIS + H₂O (Control)95 : 2.5 : 2.516.5
TIS + H₂O + DMS 90 : 2.5 : 2.5 : 5.010.3
TIS + H₂O + Thioanisole 90 : 2.5 : 2.5 : 5.09.0
TIS + H₂O + DTT 90 : 2.5 : 2.5 : 5.013.5
Data adapted from a study on a model Cys-containing peptide.[5] The percentage of side product was determined by HPLC analysis of the crude product.

Experimental Protocols

Protocol: Acid-Mediated Deprotection of Asp(OtBu) with a Scavenger Cocktail

This protocol describes a general procedure for the complete deprotection of the tert-butyl ester from an Asp residue along with other acid-labile protecting groups using a standard scavenger cocktail.

Materials:

  • Z-Asp(OtBu)-containing compound or peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM, optional, for dissolution)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Rotary evaporator

Procedure:

  • Preparation of Cleavage Cocktail: In a well-ventilated fume hood, carefully prepare the cleavage cocktail. For a standard reaction, mix TFA, TIS, and H₂O in a 95:2.5:2.5 volume ratio . Prepare this solution fresh before use.

  • Reaction Setup:

    • For compounds in solution: Dissolve the protected compound in a minimal amount of DCM or directly in the cleavage cocktail.

    • For solid-phase synthesis: Place the dry peptide-resin in a suitable reaction vessel.

  • Deprotection: Add the cleavage cocktail to the substrate. Use approximately 10 mL of the cocktail per gram of resin. Agitate the mixture at room temperature for 2-3 hours.[11]

  • Work-up (Peptide Precipitation):

    • After the reaction is complete, filter the mixture to separate the resin (if applicable) and collect the filtrate containing the deprotected product.[12]

    • Concentrate the filtrate under a gentle stream of nitrogen or by using a rotary evaporator to reduce the volume by about 80-90%.

    • Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the concentrate). This will precipitate the peptide.

    • Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with fresh cold ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide product under a high vacuum.

  • Analysis: Characterize the final product using LC-MS and HPLC to confirm complete deprotection and assess purity.

Visual Guides

Deprotection and Scavenging Mechanism

Deprotection_Mechanism cluster_main TFA-Mediated Deprotection cluster_side_reaction Potential Side Reaction cluster_scavenger Scavenger Action Asp_OtBu Asp(OtBu) Protonated Protonated Intermediate Asp_OtBu->Protonated + H⁺ TFA TFA (H⁺) TFA->Protonated Asp_OH Deprotected Asp(OH) Protonated->Asp_OH tBu_cation tBu⁺ Cation (Reactive) Protonated->tBu_cation Elimination Tryptophan Tryptophan (Nucleophilic) Alkylated_Trp Alkylated Side Product (+56 Da) tBu_cation->Alkylated_Trp Unwanted Alkylation Scavenger Scavenger (e.g., TIS, H₂O) Trapped_Product Inert Product tBu_cation->Trapped_Product Trapping

Caption: OtBu deprotection, tBu⁺ formation, and scavenger intervention.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Post-Deprotection Analysis (LC-MS) CheckPurity Is the main product peak clean? Start->CheckPurity CheckMass Is the mass correct? CheckPurity->CheckMass No Success Success: Deprotection Complete CheckPurity->Success Yes MassShift56 Mass shift of +56 Da observed? CheckMass->MassShift56 No CheckMass->Success Yes MassShift16 Mass shift of +16 Da observed (with Methionine)? MassShift56->MassShift16 No Alkylation Problem: tBu⁺ Alkylation MassShift56->Alkylation Yes Incomplete Starting material present? MassShift16->Incomplete No Oxidation Problem: Methionine Oxidation MassShift16->Oxidation Yes IncompleteProblem Problem: Incomplete Reaction Incomplete->IncompleteProblem Yes OtherIssue Other Issue: Consult further documentation Incomplete->OtherIssue No AddScavenger Action: Add/Optimize Scavenger Cocktail (TIS, H₂O, EDT) Alkylation->AddScavenger AddReducer Action: Add Reducing Agent (DMS, Thioanisole) Oxidation->AddReducer IncreaseTime Action: Increase Reaction Time or Improve Resin Swelling IncompleteProblem->IncreaseTime

Caption: Troubleshooting workflow for common Z-Asp-OtBu deprotection issues.

References

Validation & Comparative

A Comparative Guide to Fmoc and Z Protecting Groups for Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity of the side-chain carboxyl group to induce side reactions, most notably aspartimide formation. The choice of protecting group strategy for both the α-amino group and the β-carboxyl group of aspartic acid is therefore a critical determinant of the final peptide's purity and yield. This guide provides an in-depth, objective comparison of two widely used Nα-protecting group strategies, Fluorenylmethyloxycarbonyl (Fmoc) and Benzyloxycarbonyl (Z or Cbz), in the context of aspartic acid protection, supported by experimental data and detailed methodologies.

At a Glance: Key Differences Between Fmoc and Z Strategies

The fundamental distinction between the Fmoc and Z protecting groups lies in their cleavage conditions, which dictates their application in different peptide synthesis methodologies. The Fmoc group is labile to basic conditions, making it the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). In contrast, the Z group is stable to acids and bases but is readily removed by catalytic hydrogenolysis, traditionally lending itself to solution-phase synthesis or Boc-based SPPS strategies.[1][2][3]

FeatureFmoc-based Strategy (Fmoc-SPPS)Z-based Strategy (Boc/Z-SPPS or Solution Phase)
Nα-Protection Fmoc (9-Fluorenylmethoxycarbonyl)Z (Benzyloxycarbonyl) or Boc (tert-Butoxycarbonyl)
Asp Side-Chain Protection Typically tert-Butyl (OtBu) or other bulky estersTypically Benzyl (OBzl) or Cyclohexyl (OcHex) esters
Nα-Deprotection Piperidine in DMF (Base-labile)Catalytic Hydrogenolysis (for Z) or Strong Acid (for Boc)
Side-Chain Deprotection Strong Acid (e.g., TFA)Catalytic Hydrogenolysis or Strong Acid (e.g., HF)
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis, Boc-SPPS
Key Challenge Aspartimide formation during basic Fmoc deprotectionHarsh final cleavage conditions (e.g., HF for Boc/Bn)

Quantitative Performance Comparison: The Challenge of Aspartimide Formation

Aspartimide formation is a major side reaction in peptide synthesis involving aspartic acid, particularly in Fmoc-SPPS.[4] The repeated exposure to the basic conditions (piperidine) used for Fmoc deprotection can lead to the cyclization of the aspartic acid side chain, resulting in the formation of a succinimide ring.[5] This aspartimide can then be opened by the base to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective epimers, which are often difficult to separate from the target peptide.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[5][6]

In contrast, strategies employing the Z-group for Nα-protection (often in conjunction with a Boc-based solid-phase approach) are significantly less prone to base-catalyzed aspartimide formation during the synthesis cycles, as they do not involve repeated treatments with piperidine.[1] However, aspartimide formation can still occur during the final acidolytic cleavage step, especially with strong acids like HF when using benzyl-based side-chain protection.[1]

The following table summarizes experimental data on the extent of aspartimide formation with different aspartic acid side-chain protecting groups in Fmoc-SPPS of the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Aspartic Acid DerivativeAspartimide Formation (%)D-Aspartate (%)Reference
Fmoc-Asp(OtBu)-OHHighHigh[7]
Fmoc-Asp(OMpe)-OHReducedReduced[7]
Fmoc-Asp(OBno)-OHAlmost UndetectableNegligible[7]

Data adapted from comparative studies on the scorpion toxin II model peptide.[7]

As the data indicates, the use of sterically hindered side-chain protecting groups, such as 3-methyl-3-pentyl (OMpe) and particularly 5-n-butyl-5-nonyl (OBno), dramatically reduces aspartimide formation in Fmoc-SPPS compared to the standard tert-butyl (OtBu) protection.[7][8]

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The iterative cycle of Fmoc-SPPS involves the following key steps:[9]

  • Deprotection: Removal of the Nα-Fmoc group from the resin-bound peptide using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[9]

  • Washing: Thorough washing of the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Addition of the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU/HOBt/DIEA), to the deprotected N-terminus of the peptide chain.

  • Washing: Washing of the resin with DMF to remove unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection (Fmoc/tBu Strategy)

After the final Fmoc deprotection, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.[10]

  • Resin Preparation: The peptide-resin is washed with DMF, followed by a solvent like dichloromethane (DCM), and then dried under vacuum.[9]

  • Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, is prepared. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[9]

  • Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.[9]

  • Peptide Precipitation and Isolation: The resin is filtered, and the peptide is precipitated from the filtrate with cold diethyl ether.

Deprotection of Z-group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis.[1]

  • Catalyst: The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A palladium catalyst, such as 10% Pd on carbon (Pd/C), is added.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the deprotection is complete, as monitored by TLC or HPLC.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide.

Visualization of Key Concepts

Logical Flow for Choosing a Protection Strategy

The decision between an Fmoc-based or a Z-based strategy for synthesizing peptides containing aspartic acid is multifactorial, as illustrated in the diagram below.

Protection_Strategy_Choice start Peptide Synthesis (Aspartic Acid Containing) strategy Choice of Synthetic Strategy start->strategy fmoc_spps Fmoc-SPPS strategy->fmoc_spps Modern SPPS Automation z_based Z-based Strategy (e.g., Boc/Z-SPPS) strategy->z_based Specific requirements Solution phase asp_seq Asp Sequence Prone to Aspartimide Formation? (e.g., Asp-Gly, Asp-Asn) fmoc_spps->asp_seq fmoc_benefits Benefits: Widely automated Orthogonal protection fmoc_spps->fmoc_benefits fmoc_drawbacks Drawbacks: Risk of aspartimide formation fmoc_spps->fmoc_drawbacks z_benefits Benefits: Milder cycle conditions Avoids repetitive base exposure z_based->z_benefits z_drawbacks Drawbacks: Harsher final cleavage Less common for SPPS z_based->z_drawbacks std_fmoc Standard Fmoc-Asp(OtBu)-OH asp_seq->std_fmoc No adv_fmoc Advanced Fmoc-Asp(OR)-OH (R = OMpe, OBno, etc.) asp_seq->adv_fmoc Yes

Caption: Decision tree for selecting a protection strategy.

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation during the Fmoc deprotection step in SPPS.

Aspartimide_Formation peptide Peptide-Asp(OR)-Xaa-Resin deprotonation Backbone Amide Deprotonation peptide->deprotonation Piperidine cyclization Intramolecular Cyclization deprotonation->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide opening Ring Opening (Base-catalyzed) aspartimide->opening Piperidine/ Water products Mixture of: - α-Aspartyl Peptide - β-Aspartyl Peptide - Epimers opening->products

Caption: Mechanism of base-catalyzed aspartimide formation.

Conclusion and Recommendations

The choice between an Fmoc-based and a Z-based strategy for the synthesis of aspartic acid-containing peptides is contingent upon the specific requirements of the peptide and the overall synthetic approach.

  • For routine Fmoc-SPPS of non-problematic sequences , the standard Fmoc-Asp(OtBu)-OH is generally adequate.

  • For Fmoc-SPPS of sequences known to be prone to aspartimide formation (e.g., Asp-Gly) , the use of sterically hindered side-chain protecting groups like Fmoc-Asp(OMpe)-OH or, more effectively, Fmoc-Asp(OBno)-OH is strongly recommended to suppress this side reaction and improve the purity of the crude peptide.[7]

  • A Z-based strategy (in the context of Boc-SPPS) can be a viable alternative to circumvent the issue of base-catalyzed aspartimide formation during synthesis cycles. However, researchers must consider the harsher conditions required for the final cleavage and deprotection, which may not be suitable for all peptides, particularly those with sensitive modifications.[1]

Ultimately, a careful evaluation of the peptide sequence and the available synthetic methodologies will guide the researcher in selecting the optimal protecting group strategy to achieve the desired purity and yield.

References

A Comparative Guide to Analytical Methods for Peptides Containing Z-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides incorporating protected amino acids like N-benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Z-Asp(OtBu)-OH) is a fundamental process. The Z (benzyloxycarbonyl) group provides N-terminal protection, while the OtBu (tert-butyl) ester safeguards the side-chain carboxyl group. Ensuring the correct incorporation of this building block and the purity of the final peptide necessitates a robust suite of analytical techniques. This guide offers an objective comparison of the primary analytical methods for characterizing peptides containing Z-Asp(OtBu)-OH, complete with experimental data and detailed protocols.

The analytical validation of these peptides primarily relies on a combination of chromatography and spectroscopy to confirm identity, assess purity, and identify any synthesis-related impurities.[1] The presence of both the hydrophobic Z-group and the bulky OtBu-group influences the peptide's physicochemical properties, which must be considered during method development.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[2] The technique separates the target peptide from impurities based on differences in hydrophobicity. The Z-Asp(OtBu)-OH moiety significantly increases a peptide's hydrophobicity, leading to longer retention times compared to its unprotected counterparts.[3] This necessitates careful optimization of the elution gradient to achieve adequate resolution from closely eluting impurities, such as deletion sequences or byproducts from protecting groups.[2][3]

Data Presentation: Typical RP-HPLC Parameters

ParameterRecommended ConditionsRationale & Expected Performance
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5-5 µm particle size)Industry standard for peptide separation based on hydrophobicity.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade waterTFA acts as an ion-pairing agent to improve peak shape and resolution.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrileAcetonitrile is a common organic modifier providing good separation for peptides.[3]
Gradient Linear gradient, e.g., 5% to 65% B over 30 minutes (initial scouting run)A broad initial gradient helps determine the elution profile; it should then be optimized to be shallower around the target peptide's retention time for better resolution.[3]
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.[1]
Detection UV absorbance at 214-220 nmThe peptide backbone absorbs strongly in this range, allowing for sensitive detection of the main product and most impurities.[2]
Column Temp. 35 - 40 °CElevated temperature can improve peak shape and reduce viscosity.

Experimental Protocol: Purity Analysis by RP-HPLC

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A (or a minimal amount of organic solvent if solubility is an issue) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[3]

  • System Equilibration: Install the C18 column and equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[3]

  • Chromatography: Run the optimized gradient method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[2]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the Z-Asp(OtBu)-OH residue.[4] When coupled with liquid chromatography (LC-MS) and tandem MS (MS/MS), it becomes a powerful technique for identifying impurities and sequencing the peptide.[5]

Peptides containing Z-Asp(OtBu)-OH exhibit characteristic fragmentation patterns. A primary concern is the lability of the tert-butyl group, which can lead to a characteristic neutral loss of 56 Da (isobutene) during in-source decay or collision-induced dissociation (CID).[6] This phenomenon can complicate spectral interpretation but also serves as a diagnostic marker for the presence of the OtBu group.[6] The Z-group is also susceptible to fragmentation and can be used as a diagnostic marker if N-terminal deprotection is incomplete.[4][5]

Data Presentation: Comparison of MS Ionization Techniques

TechniquePrincipleSuitability for Z-Asp(OtBu)-OH Peptides
Electrospray Ionization (ESI) Soft ionization technique that produces multiply charged ions from solution.Highly suitable, especially when coupled with HPLC (LC-MS). It is the most common method for peptide analysis.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where the sample is co-crystallized with a matrix, producing primarily singly charged ions.Good for rapid molecular weight confirmation of purified samples. May be less suitable for complex mixtures compared to LC-ESI-MS.[2]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Reconstitute the lyophilized peptide in a solvent suitable for mass spectrometry, typically 0.1% formic acid in 50% aqueous acetonitrile, to a concentration of 1-10 µM.[5]

  • Liquid Chromatography: Separate the peptide sample using an analytical C18 column with a gradient of acetonitrile in water containing 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.[4]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[6]

    • Full Scan (MS1): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. Compare the observed molecular weight to the calculated theoretical mass.[6]

    • Tandem MS (MS/MS): Operate the instrument in a data-dependent acquisition (DDA) mode, where the most intense ions from the MS1 scan are automatically selected for fragmentation via CID.[6]

  • Data Analysis: Analyze the MS/MS spectra to confirm the peptide sequence via b- and y-ion series.[5] Scrutinize the spectra for a neutral loss of 56 Da from the precursor or fragment ions, which indicates the presence of the Asp(OtBu) residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine purity checks due to lower sensitivity and higher complexity, NMR spectroscopy provides unparalleled structural information.[1] It is particularly useful for unambiguously confirming the presence and integrity of the Z and OtBu protecting groups.

The tert-butyl group provides a distinct and easily identifiable signal in the ¹H NMR spectrum—a sharp, intense singlet integrating to nine protons.[7] The aromatic protons of the Z-group also give characteristic signals.

Data Presentation: Characteristic NMR Chemical Shifts

GroupNucleusApproximate Chemical Shift (δ) in ppmMultiplicityKey Diagnostic Feature
OtBu ¹H (tert-butyl)~1.45Singlet (s)A sharp singlet integrating to 9 protons is the hallmark of the OtBu group.[7]
OtBu ¹³C (quaternary C)~80-82SingletConfirms the quaternary carbon of the tert-butyl group.[7]
OtBu ¹³C (methyl C)~28SingletConfirms the three equivalent methyl carbons of the OtBu group.[7]
Z-group ¹H (aromatic)~7.3-7.4Multiplet (m)Signals corresponding to the 5 protons of the phenyl ring.
Z-group ¹H (benzyl CH₂)~5.1Singlet (s)Characteristic signal for the two benzylic protons.

Experimental Protocol: ¹H NMR Confirmation

  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • Instrument Setup: Use an NMR spectrometer with a minimum field strength of 400 MHz.[7]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width covers a range of at least 0 to 10 ppm. Use a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.[7]

  • Data Analysis: Integrate the spectrum. The presence of a sharp singlet around 1.45 ppm (9H) and aromatic signals around 7.3 ppm (5H) alongside other expected peptide signals provides strong evidence for the intact Z-Asp(OtBu)-OH residue.[7]

Visual Workflows and Relationships

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Peptide Synthesis with Z-Asp(OtBu)-OH cleavage Cleavage & Deprotection synthesis->cleavage purification Crude Peptide Purification (Prep-HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization sample_prep Sample Preparation (1 mg/mL in appropriate solvent) lyophilization->sample_prep Purified Peptide hplc Purity Assessment (RP-HPLC) sample_prep->hplc ms Identity Confirmation (LC-MS/MS) sample_prep->ms nmr Structural Confirmation (NMR) sample_prep->nmr data_analysis Comprehensive Data Analysis & Reporting hplc->data_analysis ms->data_analysis nmr->data_analysis

Caption: General analytical workflow for peptides synthesized with Z-Asp(OtBu)-OH.

G center_node Z-Asp(OtBu)-OH Peptide Analysis hplc RP-HPLC (Purity) center_node->hplc Primary Method ms Mass Spectrometry (Identity & Sequence) center_node->ms Primary Method nmr NMR Spectroscopy (Structure) center_node->nmr Complementary Method hplc->ms LC-MS Coupling ms->nmr Confirmatory nmr->hplc Impurity ID

Caption: Logical relationship between primary analytical methods for peptide characterization.

Summary and Comparative Guide

Choosing the right analytical method depends on the specific question being asked—whether it pertains to purity, identity, or detailed structural integrity. For comprehensive quality control, a combination of these techniques is essential.

Data Presentation: Comparison of Analytical Techniques

FeatureRP-HPLCMass Spectrometry (MS)NMR Spectroscopy
Primary Purpose Purity assessment and quantification of impurities.[2]Molecular weight confirmation, peptide sequencing, and impurity identification.[4]Unambiguous structural confirmation of protecting groups and peptide backbone.[7]
Information Provided Retention time, peak area (% purity).Mass-to-charge ratio, fragmentation patterns.Chemical shifts, coupling constants, integration (proton count).
Sensitivity High (µg-ng range)Very High (ng-fg range)Low (mg range)
Complexity ModerateHigh (especially for MS/MS data interpretation)Very High
Key Advantage Robust, reproducible, and quantitative for purity assessment.Provides definitive molecular identity.Provides detailed, non-destructive structural information.
Limitation Cannot confirm identity alone; co-eluting species can be problematic.Quantification can be challenging; subject to ion suppression effects.Low throughput, requires large sample amounts, complex spectra for large peptides.

Conclusion

The analysis of peptides containing Z-Asp(OtBu)-OH requires a multi-pronged approach to ensure product quality. RP-HPLC serves as the workhorse for purity determination, providing quantitative data on the main product and its impurities. Mass spectrometry is crucial for verifying the peptide's identity and sequencing, with the characteristic 56 Da neutral loss of the OtBu group serving as a useful diagnostic. Finally, NMR spectroscopy, while less routine, offers definitive structural confirmation of the intact protecting groups. By integrating the data from these complementary techniques, researchers can have high confidence in the quality and integrity of their synthesized peptides.

References

Navigating the Complexity of Protected Peptides: A Comparative Guide to the Mass Spectrometry of Z-Asp-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the selection of protecting groups is a pivotal decision that profoundly influences both synthetic success and analytical outcomes. The use of Z-Asp-OtBu, a derivative of aspartic acid with both its N-terminus and side-chain carboxyl group protected, presents distinct characteristics during mass spectrometry (MS) analysis. This guide offers an objective comparison of the mass spectrometric behavior of peptides containing this compound and its alternatives, supported by experimental data, to empower informed decisions in peptide design and characterization.

The benzyloxycarbonyl (Z) group for N-terminal protection and the tert-butyl (OtBu) ester for the side chain of aspartic acid are staples in peptide synthesis. While effective in directing chemical reactions during synthesis, these protecting groups introduce complexities in the subsequent analysis of the final peptide product by mass spectrometry. A primary analytical challenge is the lability of these groups under common MS conditions, which can lead to characteristic fragmentation patterns that, if not properly understood, can complicate spectral interpretation.

Comparative Mass Spectetric Performance of Aspartic Acid Protecting Groups

The choice of a protecting group for the aspartic acid side chain has significant implications for the clarity of mass spectra. While this compound is a common choice, several alternatives with increased steric hindrance have been developed to minimize side reactions like aspartimide formation during synthesis, which in turn affects the analytical outcome. The stability of these protecting groups during mass spectrometric analysis, particularly their propensity for neutral loss, is a key differentiator.

Protecting GroupStructureMolecular Weight (Da)Characteristic Neutral Loss (Da)Key Mass Spectrometry Considerations
Asp(OtBu) tert-butyl171.2156.11 (isobutene)Prone to a significant neutral loss of 56 Da, which can complicate the interpretation of the mass spectrum.[1]
Asp(OMpe) 3-methylpent-3-yl215.3298.19 (3-methyl-2-pentene)Offers increased stability compared to OtBu, resulting in a less prominent neutral loss and cleaner fragmentation spectra.[1]
Asp(OEpe) 3-ethylpent-3-ylNot specifiedNot specifiedIncreased stability during MS/MS analysis leads to more reliable peptide identification.[1]
Asp(OPhp) 4-heptylNot specifiedNot specifiedEnhanced stability contributes to cleaner fragmentation patterns.[1]
Asp(OBno) Bicyclo[3.2.1]oct-2-en-4-ylNot specifiedNot specifiedSignificantly suppresses aspartimide formation, leading to purer samples and less complex spectra.[2]

For peptides where unambiguous characterization is critical, especially when aspartimide formation is a concern, the use of sterically hindered alternatives to OtBu is highly recommended.[1] The increased stability of these groups during MS/MS analysis results in cleaner fragmentation spectra, facilitating more reliable peptide identification and characterization.[1]

Experimental Protocols

A standardized and rigorous analytical workflow is essential for the successful analysis of protected peptides. The following protocols are recommended for the LC-MS/MS analysis of peptides containing this compound and its alternatives.

Sample Preparation

Proper sample preparation is a critical first step for successful LC-MS/MS analysis.[3]

  • Reconstitution: Dissolve the lyophilized peptide sample in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).[3]

  • Purification: If the crude peptide is being analyzed, it should first be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Cleavage and Deprotection (for synthetic peptides): Following solid-phase peptide synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatography (LC): Peptides are separated on a C18 analytical column using a gradient of acetonitrile in water with 0.1% formic acid.[1][4] A typical gradient would be 5-95% B over 30 minutes, where Mobile Phase A is 0.1% formic acid in water and Mobile Phase B is 0.1% formic acid in acetonitrile.[4]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[1]

    • Full Scan (MS1): A full scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.[1]

    • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the peptide of interest is isolated and fragmented using collision-induced dissociation (CID).[1] The collision energy should be optimized for each peptide to achieve optimal fragmentation; a normalized collision energy in the range of 25-35% is often a good starting point for peptides of this size.[1]

  • Data Acquisition: The instrument is typically operated in a data-dependent acquisition (DDA) mode, where the most intense ions from the MS1 scan are automatically selected for MS/MS fragmentation.[1]

Visualizing the Workflow and Fragmentation

To better understand the analytical process and the fragmentation behavior of this compound peptides, the following diagrams illustrate the key steps and pathways.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage RPHPLC RP-HPLC Purification Cleavage->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution LC Liquid Chromatography Reconstitution->LC MS1 MS1 Scan (Full Scan) LC->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 DataAnalysis Spectral Interpretation & Sequence Confirmation MS2->DataAnalysis

Caption: Experimental workflow for the analysis of synthetic peptides.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways Precursor [M+H]+ Precursor Ion (Z-Asp(OtBu)-Peptide) b_ions b-ions Precursor->b_ions Backbone Cleavage y_ions y-ions Precursor->y_ions Backbone Cleavage NeutralLoss_Z Neutral Loss of Z-group (-134 Da) Precursor->NeutralLoss_Z Side Chain Fragmentation NeutralLoss_OtBu Neutral Loss of OtBu-group (-56 Da, isobutene) Precursor->NeutralLoss_OtBu Side Chain Fragmentation FurtherFragmentation_b Smaller b-ions b_ions->FurtherFragmentation_b Further Fragmentation FurtherFragmentation_y Smaller y-ions y_ions->FurtherFragmentation_y Further Fragmentation

Caption: Fragmentation pathways of a Z-Asp(OtBu)-containing peptide in MS/MS.

Deciphering the Fragments: Key to Structural Confirmation

The fragmentation of peptides containing Z-Asp(OtBu) under collision-induced dissociation (CID) yields both standard peptide backbone cleavages (b- and y-ions) and characteristic fragments related to the protecting groups.[3]

  • b- and y-ions: The presence of a series of b- and y-ions allows for the confirmation of the peptide sequence. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.[3]

  • Z-Group Fragmentation: The benzyloxycarbonyl (Z) group is susceptible to fragmentation, often resulting in a neutral loss.

  • OtBu-Group Fragmentation: A significant characteristic of peptides containing Asp(OtBu) is the neutral loss of 56 Da, corresponding to isobutene, due to the lability of the tert-butyl group.[1] This fragmentation can complicate spectral interpretation, especially in complex peptide mixtures.[1]

References

A Comparative Guide to RP-HPLC Purity Assessment of Peptides Synthesized with Z-Asp-OtBu and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the potential for side reactions, primarily aspartimide formation. The choice of protecting group for the aspartic acid side chain is critical in minimizing these impurities and achieving high-purity peptides. This guide provides an objective comparison of the performance of peptides synthesized using Z-Asp-OtBu with those synthesized using alternative protecting group strategies, supported by experimental data from reverse-phase high-performance liquid chromatography (RP-HPLC) purity assessments.

The use of a benzyloxycarbonyl (Z) group for N-terminal protection and a tert-butyl (OtBu) ester for the side chain of aspartic acid is a classical approach, often employed in solution-phase peptide synthesis or in conjunction with Boc-based solid-phase peptide synthesis (SPPS).[1] In contrast, modern SPPS predominantly utilizes the fluorenylmethyloxycarbonyl (Fmoc) strategy, where Fmoc-Asp(OtBu)-OH is a common building block.[2]

The Challenge of Aspartimide Formation

A major side reaction during peptide synthesis involving aspartic acid is the formation of a cyclic aspartimide intermediate.[3] This intermediate can subsequently lead to the formation of several impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate by RP-HPLC.[3] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[3]

Comparative Performance of Aspartic Acid Protecting Groups

While direct head-to-head RP-HPLC purity data for the same peptide synthesized via both this compound and Fmoc-Asp(OtBu)-OH strategies is scarce in recent literature due to the prevalence of the Fmoc methodology in SPPS, we can compare the effectiveness of different side-chain protecting groups within the more common Fmoc framework. This provides valuable insight into the impact of the side-chain ester on purity.

The following table summarizes the performance of various Fmoc-Aspartic acid derivatives in the synthesis of a model peptide known to be prone to aspartimide formation. This data serves as a benchmark for evaluating the purity of peptides containing aspartic acid.

Protecting Group Strategy% Target Peptide% Aspartimide & Related ByproductsKey AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH Variable (Low to Moderate)HighCost-effective and widely used in Fmoc-SPPS.[3]High propensity for aspartimide formation in sensitive sequences.[3]
Fmoc-Asp(OMpe)-OH HigherLowerReduced aspartimide formation compared to OtBu.[4]Higher cost than OtBu.[5]
Fmoc-Asp(OBno)-OH HighVery LowSignificantly suppresses aspartimide formation and racemization.[3]Higher cost and potential for side reactions during cleavage.[3]
This compound Data not readily available for direct SPPS comparisonPotentially lower in solution-phase with optimized conditions.The Z group is stable to acids and can be removed by hydrogenation.[1]Less commonly used in modern SPPS; solution-phase synthesis is more labor-intensive.

Note: The data for Fmoc-derivatives is based on the synthesis of the model peptide VKDGYI, which is prone to aspartimide formation. The performance of this compound is inferred from its chemical properties and typical application in different synthesis methodologies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate peptide synthesis and purity assessment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3.0 equivalents), including Fmoc-Asp(OtBu)-OH, with a coupling reagent such as HCTU (3.0 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6.0 equivalents) in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v), for 2 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including OtBu.[6]

  • Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.

Protocol 2: RP-HPLC Purity Assessment

  • Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, such as 0.1% TFA in water, to a concentration of 1 mg/mL.[7] Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system equipped with a UV detector.[3][8]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3][8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3][7]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3][7]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific peptide.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV absorbance at 214-220 nm, which corresponds to the peptide bond.[7][8]

  • Data Analysis: Determine the peptide purity by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[7]

Visualizing the Workflow and Comparisons

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment Z_Asp This compound (Solution-Phase / Boc-SPPS) Peptide_Assembly Peptide Chain Assembly Z_Asp->Peptide_Assembly Coupling Cycles Fmoc_Asp Fmoc-Asp(OtBu)-OH (Fmoc-SPPS) Fmoc_Asp->Peptide_Assembly Coupling Cycles Fmoc_Asp_Alt Alternative Fmoc-Asp(OR)-OH (Fmoc-SPPS) Fmoc_Asp_Alt->Peptide_Assembly Coupling Cycles Cleavage Cleavage & Deprotection Peptide_Assembly->Cleavage RP_HPLC RP-HPLC Analysis Cleavage->RP_HPLC Purity_Data Purity Data (%) & Impurity Profile RP_HPLC->Purity_Data

Peptide synthesis workflow and purity analysis.

Protecting_Group_Comparison cluster_main Aspartic Acid Side-Chain Protection Strategies cluster_purity Relative Purity / Impurity Level Z_OtBu This compound Moderate_Purity Moderate Purity Z_OtBu->Moderate_Purity Context-Dependent Fmoc_OtBu Fmoc-Asp(OtBu)-OH Lower_Purity Lower Purity (High Aspartimide) Fmoc_OtBu->Lower_Purity Fmoc_OMpe Fmoc-Asp(OMpe)-OH Fmoc_OMpe->Moderate_Purity Fmoc_OBno Fmoc-Asp(OBno)-OH High_Purity High Purity (Low Aspartimide) Fmoc_OBno->High_Purity

References

A Comparative Analysis of Aspartyl Protecting Groups in Peptide Synthesis: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of aspartic acid (Asp) is a critical determinant of success in peptide synthesis. An inadequate choice can lead to significant yield loss, primarily through the formation of aspartimide-related impurities. This guide provides an objective comparison of commonly used Asp protecting groups, supported by experimental data, to aid in the rational selection of a protection strategy that maximizes final peptide yield and purity.

The primary challenge in synthesizing peptides containing aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate during the removal of the Nα-Fmoc protecting group.[1] This intermediate can then undergo nucleophilic attack by piperidine (the Fmoc removal reagent) or water, leading to a mixture of desired α-peptide, undesired β-peptide, and piperidide adducts, often with racemization.[1][2] These byproducts can be difficult to separate from the target peptide, leading to lower yields and complex purification profiles.

Performance Comparison of Asp Protecting Groups

The choice of the ester-based protecting group for the β-carboxyl of Asp significantly influences the extent of aspartimide formation. Generally, increasing the steric bulk of the protecting group can effectively hinder the intramolecular cyclization required for aspartimide formation.[1][3] The following table summarizes the performance of several common and next-generation Asp protecting groups.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesDisadvantages & Side ReactionsReported Performance
tert-Butyl (OtBu) -C(CH₃)₃Strong acid (e.g., high concentration of TFA)[4]Standard, widely used, compatible with Fmoc/tBu strategy.[2][5]Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][6]Serves as a baseline for comparison. Significant aspartimide formation can occur.
Benzyl (OBzl) -CH₂-PhCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]Orthogonal to Fmoc/tBu and Boc strategies. Stable to acidic and basic conditions.[4]Requires a metal catalyst that must be removed. Sensitive to sulfur-containing residues.[4]Can lead to significant aspartimide formation, approximately 170-fold more than cyclohexyl ester under specific basic conditions.[7]
Allyl (OAll) -CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[8][9]Orthogonal to both acid- and base-labile groups.[8]Requires a metal catalyst. Can be less effective at suppressing aspartimide formation than newer bulky groups.Enables late-stage on-resin modifications, but other strategies may be more effective in reducing aspartimide formation.[2]
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂Strong acid (TFA)Bulkier than OtBu, offering improved suppression of aspartimide formation.[6][10]Increased cost compared to OtBu. May require longer coupling times.Significantly reduces aspartimide formation compared to OtBu.[6]
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₂(C₅H₁₁)Strong acid (TFA)Highly effective at minimizing aspartimide by-products due to its significant steric bulk.[6][11]Higher cost and potentially more challenging coupling reactions.Reduced aspartimide formation by 25% compared to OtBu in the synthesis of Teduglutide.[2]
Cyanosulfurylide (CSY) Zwitterionic ylideElectrophilic halogen species (e.g., N-chlorosuccinimide) in aqueous conditions[1][12]Completely suppresses aspartimide formation by masking the carboxylic acid with a stable C-C bond.[1][12][13] Enhanced solubility.[1]Requires a specific, non-standard deprotection step.[1]Has been used for the successful synthesis of challenging peptides like teduglutide and ubiquitin with high purity.[13]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is generally performed on a solid support (resin), starting from the C-terminus of the peptide.[14]

  • Resin Preparation: The appropriate resin (e.g., Wang, Rink amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin, typically using an activating agent such as diisopropylcarbodiimide (DIC) and an additive like ethyl cyanohydroxyiminoacetate (Oxyma).

  • Fmoc Deprotection: The Nα-Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF.[2] This step is critical as it is where aspartimide formation is most likely to occur.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.

  • Wash Steps: After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.[14]

  • Repeat Cycle: Steps 3-5 are repeated for each amino acid in the peptide sequence.[14]

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[5]

Deprotection of Specific Asp Protecting Groups
  • OtBu, OMpe, OBno: These are cleaved during the final TFA cleavage step.

  • OBzl: After cleavage from the resin, the peptide is dissolved in a suitable solvent, and the OBzl group is removed by hydrogenation using a palladium-on-carbon catalyst.[4]

  • OAll: The OAll group is removed on-resin using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[8]

  • CSY: The CSY group is cleaved, either on-resin or in solution, by treatment with an electrophilic halogen source like N-chlorosuccinimide (NCS) in an aqueous solvent system.[12]

Visualizing Key Processes

To better understand the chemical transformations involved, the following diagrams illustrate the general SPPS workflow, the structures of various Asp protecting groups, and the mechanism of aspartimide formation.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 n-1 times Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling n-1 times Wash2 Wash (DMF) Coupling->Wash2 n-1 times Wash2->Fmoc_Deprotection n-1 times Start Resin-AA1(PG)-Fmoc Start->Fmoc_Deprotection Peptide Purified Peptide Final_Cleavage->Peptide cluster_cycle cluster_cycle

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Asp_Protecting_Groups cluster_aspartic_acid Aspartic Acid Side Chain cluster_protecting_groups Protecting Groups (R) Asp -CH₂-COOH OtBu OtBu -C(CH₃)₃ Asp->OtBu -OR OBzl OBzl -CH₂-Ph Asp->OBzl -OR OAll OAll -CH₂-CH=CH₂ Asp->OAll -OR OMpe OMpe -C(CH₃)(C₂H₅)₂ Asp->OMpe -OR OBno OBno -C(C₄H₉)₂(C₅H₁₁) Asp->OBno -OR CSY CSY (Cyanosulfurylide) Asp->CSY Masked

Caption: Structures of common protecting groups (R) for the Asp side chain carboxylic acid.

Aspartimide_Formation Peptide Peptide Backbone ...-NH-CH-CO-NH-... Asp Side Chain -CH₂-COOR Aspartimide Aspartimide Intermediate (Cyclic Imide) Peptide:n->Aspartimide Intramolecular Attack Piperidine Piperidine (Base) Piperidine->Peptide:n Deprotonation of Backbone Amide Byproducts Mixture of Products • α-peptide (desired) • β-peptide (isomer) • Piperidide adducts • Racemized products Aspartimide->Byproducts Nucleophilic Opening

References

A Comparative Guide to the Synthesis of Z-Asp-OtBu: Solid-Phase vs. Solution-Phase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the synthesis of protected amino acids is a fundamental step. This guide provides a detailed side-by-side comparison of Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis for the preparation of N-α-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl ester (Z-Asp-OtBu). We will delve into the experimental protocols, quantitative outcomes, and workflow visualizations to aid in selecting the optimal synthetic strategy.

Data Presentation: A Quantitative Comparison

The choice between SPPS and solution-phase synthesis often involves a trade-off between speed, scale, and purity. The following table summarizes the key quantitative metrics for the synthesis of this compound via both methods.

MetricSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Typical Yield 70-85%80-95%
Purity (Crude) Generally lower due to potential side reactions on the resinHigher, as intermediates can be purified at each step
Final Purity (after purification) >98%>98%
Reaction Time Faster for single-unit synthesis (automated)Slower due to manual workup and purification of intermediates
Scalability Limited by resin capacityHighly scalable for large quantity production
Solvent Consumption High due to repeated washing stepsModerate
Key Advantage Speed and automation for small-scale synthesisHigh purity and scalability

Experimental Protocols

Below are the detailed methodologies for the synthesis of this compound using both SPPS and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected amino acid without affecting the protecting groups.

1. Resin Swelling:

  • Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Anchoring of the First Amino Acid:

  • Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

  • Add the amino acid solution to the swollen resin and shake for 2 hours.

  • Cap any unreacted sites by adding a solution of DCM/methanol/DIPEA (80:15:5) and shaking for 30 minutes.

  • Wash the resin with DCM, DMF, and methanol.

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[1]

  • Wash the resin thoroughly with DMF and DCM.

4. Coupling of the Z-group:

  • Dissolve Benzyl chloroformate (Z-Cl) (3 equivalents) and DIPEA (6 equivalents) in DCM.

  • Add the solution to the deprotected resin and shake for 2 hours.

  • Monitor the reaction completion using a Kaiser test.

5. Cleavage from Resin:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a solution of trifluoroacetic acid (TFA)/DCM (1:99) for 30 minutes.

  • Filter the resin and collect the filtrate.

  • Neutralize the filtrate with a weak base (e.g., pyridine) and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Solution-Phase Synthesis Protocol

This protocol describes the synthesis of this compound in solution, which allows for purification of intermediates.

1. Protection of the α-carboxyl group:

  • Suspend L-Aspartic acid in a large excess of tert-butyl acetate.

  • Cool the suspension and add a strong acid catalyst like perchloric acid.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by neutralizing the acid, extracting the product into an organic solvent, and concentrating to obtain H-Asp(OH)-OtBu.

2. N-terminal Z-protection:

  • Dissolve H-Asp(OH)-OtBu in a suitable solvent such as a mixture of dioxane and water.

  • Cool the solution to 0°C and add sodium bicarbonate.

  • Slowly add benzyl chloroformate (Z-Cl) while maintaining the pH at 8-9.

  • Stir the reaction for several hours at room temperature.

  • Monitor the reaction by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, acidify the mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield pure this compound.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the workflows for the SPPS and solution-phase synthesis of this compound.

SPPS_Workflow Resin 2-Chlorotrityl Resin Swell Swell in DCM Resin->Swell Anchor Anchor Fmoc-Asp(OtBu)-OH Swell->Anchor Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Anchor->Fmoc_Deprotect Z_Couple Couple Z-group (Z-Cl, DIPEA) Fmoc_Deprotect->Z_Couple Cleave Cleave from Resin (1% TFA/DCM) Z_Couple->Cleave Purify Purification (Chromatography) Cleave->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Solution_Phase_Workflow Start L-Aspartic Acid Protect_alpha Protect α-carboxyl (t-Butyl Acetate, Acid) Start->Protect_alpha Intermediate H-Asp(OH)-OtBu Protect_alpha->Intermediate Protect_N Protect N-terminus (Z-Cl, NaHCO3) Intermediate->Protect_N Crude Crude this compound Protect_N->Crude Purify Purification (Recrystallization/Chromatography) Crude->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the Solution-Phase Synthesis of this compound.

Concluding Remarks

Both SPPS and solution-phase synthesis are viable methods for producing this compound. The choice between them depends on the specific requirements of the project. For rapid, small-scale synthesis, particularly in a research or screening setting, the automated nature of SPPS offers a significant advantage. However, for large-scale production where purity of intermediates and final product is paramount, the traditional solution-phase approach remains the method of choice. The bulky tert-butyl protecting group on the aspartic acid side chain is beneficial in both methodologies as it helps to minimize the formation of aspartimide-related impurities.[2][3]

References

Z-Asp(OtBu)-OH in Complex Peptide Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount for the successful synthesis of complex peptides. The incorporation of aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities, decreased yield, and compromised biological activity. This guide provides a comprehensive literature review of Z-Asp(OtBu)-OH, comparing its performance with alternative aspartic acid derivatives and offering supporting experimental data and protocols.

Introduction to Aspartic Acid Protection Strategies

In peptide synthesis, the carboxylic acid side chain of aspartic acid must be protected to prevent its participation in unwanted reactions during peptide bond formation. The choice of protecting group is critical and is largely dictated by the overall synthetic strategy, particularly whether the synthesis is performed in solution or on a solid phase.

The two most common strategies for peptide synthesis are the Boc/Bzl and Fmoc/tBu approaches.[1]

  • Boc/Bzl Strategy: This approach utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Z (benzyloxycarbonyl) group is also compatible with this strategy, particularly in solution-phase synthesis.[1]

  • Fmoc/tBu Strategy: This orthogonal strategy employs a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[2]

Z-Asp(OtBu)-OH, with its Z-protected amine and tert-butyl ester protected side chain, is primarily suited for solution-phase synthesis. Its utility in modern solid-phase peptide synthesis (SPPS) is limited.[3]

The Challenge of Aspartimide Formation

The primary side reaction associated with the incorporation of aspartic acid is the formation of a succinimide ring, known as an aspartimide. This intramolecular cyclization is catalyzed by the base used for Fmoc group removal in SPPS and can also occur under certain conditions in solution-phase synthesis.[4] Aspartimide formation is problematic for several reasons:

  • Formation of β-peptides: The succinimide ring can be opened by nucleophiles, leading to the formation of not only the desired α-peptide but also the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[5]

  • Racemization: The α-carbon of the aspartimide is susceptible to epimerization, which can lead to the incorporation of D-aspartic acid into the peptide sequence, potentially altering its biological activity.[4]

  • Chain Termination: The aspartimide intermediate may be unreactive to the incoming amino acid, leading to truncated peptide sequences.[4]

The sequence of the peptide greatly influences the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[4]

Performance Comparison of Aspartic Acid Protecting Groups

The selection of the side-chain protecting group for aspartic acid is a critical factor in mitigating aspartimide formation. Below is a comparison of Z-Asp(OtBu)-OH and other commonly used aspartic acid derivatives.

Qualitative Comparison of Protecting Group Strategies
Protecting Group StrategyDerivative ExamplePrimary Synthesis MethodKey AdvantagesKey Disadvantages
Z/tBu Z-Asp(OtBu)-OHSolution-PhaseOrthogonal to some other protecting groups.Limited use in modern SPPS; requires hydrogenation for Z-group removal.
Boc/Bzl Boc-Asp(OBzl)-OHBoc-SPPS, Solution-PhaseAvoids base-catalyzed aspartimide formation during synthesis.[1]Requires strong acid (e.g., HF) for final cleavage; benzyl esters can still be problematic.[1]
Fmoc/tBu Fmoc-Asp(OtBu)-OHFmoc-SPPSWidely used, compatible with automated synthesis.[3]High risk of aspartimide formation in susceptible sequences.[3]
Fmoc/Bulky Esters Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OHFmoc-SPPSSteric hindrance significantly reduces aspartimide formation.[6]Can have slightly slower coupling kinetics; higher cost.[3]
Quantitative Data on Aspartimide Formation

The following table summarizes experimental data from a study on a model peptide (H-Val-Lys-Asp-Asn-Tyr-Ile-OH) known to be prone to aspartimide formation. The data highlights the effectiveness of sterically hindered protecting groups in suppressing this side reaction compared to the standard OtBu group.

Aspartic Acid Derivative% Target Peptide% Aspartimide% D-Asp Isomer
Fmoc-Asp(OtBu)-OH2.155.642.3
Fmoc-Asp(OMpe)-OH15.448.236.4
Fmoc-Asp(OBno)-OH74.211.514.3

Data adapted from a stress test simulating multiple deprotection cycles.[4]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of Z-Asp(OtBu)-OH

This protocol outlines the coupling of Z-Asp(OtBu)-OH to an amino acid ester (e.g., H-Gly-OBzl) in solution.

Materials:

  • Z-Asp(OtBu)-OH

  • Amino acid ester hydrochloride (e.g., H-Gly-OBzl·HCl)

  • Coupling reagent (e.g., EDC·HCl)[7]

  • Coupling additive (e.g., HOBt)[7]

  • Base (e.g., N-methylmorpholine (NMM))[3]

  • Anhydrous solvents (e.g., DCM, DMF)[7]

  • Aqueous solutions for workup (e.g., 5% NaHCO₃, 1M HCl, brine)[3]

Procedure:

  • Free Amine Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add NMM (1.1 eq) and stir at room temperature for 20 minutes.

  • Activation of Z-Asp(OtBu)-OH: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.

  • Coupling: Add EDC·HCl (1.1 eq) to the Z-Asp(OtBu)-OH solution and stir for 5 minutes. Add the free amine solution to this mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Coupling of Fmoc-Asp(OtBu)-OH

This protocol describes the standard procedure for incorporating Fmoc-Asp(OtBu)-OH into a peptide chain using Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-Asp(OtBu)-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the aspartimide formation pathway and a decision-making workflow for selecting an aspartic acid protecting group.

aspartimide_formation Peptide Peptide with Asp(OR) Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Nucleophilic Ring Opening (α-attack) Beta_Peptide β-Peptide Side Product Aspartimide->Beta_Peptide Nucleophilic Ring Opening (β-attack) Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization

Caption: Mechanism of aspartimide formation and subsequent side reactions.

protecting_group_selection Start Start: Select Asp Protecting Group Synthesis_Method Synthesis Method? Start->Synthesis_Method Solution_Phase Solution-Phase Synthesis_Method->Solution_Phase Solution SPPS Solid-Phase Synthesis_Method->SPPS Solid Sequence_Susceptibility Asp-Xxx Sequence Susceptible to Aspartimide Formation? Standard_Fmoc Use Fmoc-Asp(OtBu)-OH Sequence_Susceptibility->Standard_Fmoc No Bulky_Fmoc Use Fmoc-Asp(Bulky Ester)-OH (e.g., OMpe, OBno) Sequence_Susceptibility->Bulky_Fmoc Yes (e.g., Asp-Gly) Z_Protected Use Z-Asp(OR)-OH (e.g., Z-Asp(OtBu)-OH) Solution_Phase->Z_Protected SPPS->Sequence_Susceptibility Fmoc_Protected Use Fmoc-Asp(OR)-OH

Caption: Decision workflow for selecting an aspartic acid protecting group.

Conclusion

The choice of protecting group for aspartic acid is a critical decision in complex peptide synthesis. While Z-Asp(OtBu)-OH is a viable option for solution-phase synthesis, its application in modern peptide chemistry is limited. For the widely used Fmoc-SPPS, Fmoc-Asp(OtBu)-OH remains the standard choice for non-problematic sequences due to its cost-effectiveness and compatibility with automated protocols. However, for sequences that are highly susceptible to aspartimide formation, the use of sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is strongly recommended to ensure the synthesis of high-purity peptides. The experimental data clearly demonstrates that these bulkier protecting groups can dramatically reduce the formation of aspartimide and related side products. Researchers must carefully consider the peptide sequence and the overall synthetic strategy to select the most appropriate aspartic acid derivative for their specific application.

References

Safety Operating Guide

Proper Disposal of Z-Asp-OtBu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Z-Asp-OtBu (N-Cbz-L-aspartic acid 4-tert-butyl ester), a common reagent in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Hazard Information

This compound is a combustible solid that can cause skin and eye irritation, as well as respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 (US) respirator or equivalent.[1] The compound is sensitive to heat, air, and light and should be stored in a refrigerated, inert atmosphere.[3][4]

Key Hazard and Safety Data:

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Storage Class 11 - Combustible Solids[1]
Incompatible Materials Strong oxidizing agents, Strong bases, Alcohols, Alkaline materials[4]
Conditions to Avoid Heat, Direct sunlight, Open flames, Sparks, Air sensitivity[3][4]
Personal Protective Equipment Eyeshields, Gloves, Type N95 (US) respirator[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its reactivity and minimizes environmental impact. The following protocol outlines the recommended steps for its disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.

2. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated, clearly labeled waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or alcohols.

3. Chemical Neutralization (for small quantities):

  • For small spills or residual amounts, chemical neutralization can be considered. However, this should only be performed by personnel trained in handling hazardous chemicals.

  • A recommended method involves slow addition to a large volume of a suitable solvent, followed by treatment with a neutralizing agent. Given its chemical nature, a mild acidic or basic solution could be used, but this should be determined in consultation with your institution's environmental health and safety (EHS) office.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Ensure the waste container is properly labeled with the chemical name, associated hazards, and accumulation start date.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood collect_waste Collect waste in a designated, labeled container fume_hood->collect_waste check_incompatible Is the waste mixed with incompatible materials? collect_waste->check_incompatible segregate Segregate from incompatible waste streams check_incompatible->segregate Yes contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup check_incompatible->contact_ehs No segregate->collect_waste end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Z-Asp-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Z-Asp-OtBu (N-Cbz-L-aspartic acid 4-tert-butyl ester), a key reagent in peptide synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required level of protection can vary based on the specific laboratory procedure being performed.

Recommended PPE for Handling this compound

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses Chemical-resistant gloves (Nitrile) Lab coat Recommended if packaging is damaged
Weighing & Aliquoting Safety goggles Chemical-resistant gloves (Nitrile) Lab coat Type N95 (US) dust mask or respirator
Routine Handling & Reactions Safety goggles Chemical-resistant gloves (Nitrile) Lab coat Work in a certified chemical fume hood
Minor Spill Cleanup Safety goggles Chemical-resistant gloves (Nitrile) Lab coat Type N95 (US) dust mask or respirator
Major Spill Cleanup/Handling Hydrated Form Splash goggles, face shield Heavy-duty chemical-resistant gloves Full suit, boots Self-contained breathing apparatus (SCBA)[1]

| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | As needed, based on exposure risk |

Nitrile gloves are preferred for their chemical resistance and tendency to visibly tear upon puncture, providing a clear indication of a breach[1]. Always inspect gloves for rips or punctures before use and replace them immediately if they come into contact with the chemical[1]. Never wash or reuse disposable gloves[1].

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.

Step-by-Step Operational Plan

1. Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. If the container is compromised, handle it with the appropriate level of PPE as outlined for a major spill.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date of receipt, and all relevant hazard warnings.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1]. It should be refrigerated at temperatures between 0-10°C[1]. Keep the container away from heat, sparks, and open flames. Do not store alongside strong oxidizing agents[1].

2. Weighing and Solution Preparation:

  • Work Area: All manipulations of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhalation[1].

  • Weighing: Use a draft shield or perform weighing within a fume hood to prevent the fine powder from becoming airborne.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday[1].

3. Spill Cleanup Protocol:

  • Minor Spill (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE (safety goggles, nitrile gloves, lab coat, and N95 respirator), gently sweep or scoop the solid material to avoid creating dust.

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel.

    • Dispose of all cleaning materials as contaminated hazardous waste.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Only personnel trained in hazardous spill response and equipped with the appropriate PPE, including a self-contained breathing apparatus (SCBA), should address the spill[1].

Step-by-Step Disposal Plan

Improper disposal of this compound and its contaminated materials can pose environmental risks. Therefore, a stringent disposal protocol must be followed.

1. Waste Segregation:

  • Solid Chemical Waste: Collect any unused, expired, or spilled solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams, especially incompatible materials like strong oxidizing agents[2].

  • Contaminated Disposables: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and paper towels, must be placed in a designated hazardous waste container for solids[3].

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not dispose of these solutions down the drain[3].

  • Sharps: Any contaminated sharps, such as needles or broken glass, should be placed in a designated sharps container for hazardous waste.

2. Container Management:

  • Ensure all waste containers are made of a compatible material, are in good condition, and are kept securely sealed when not in use.

  • Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.

  • Store waste containers in a designated and secure satellite accumulation area with secondary containment to prevent the spread of any potential leaks.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of all this compound waste[3].

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal spill Spill Residue solid_waste Solid Hazardous Waste Container spill->solid_waste unused Unused/Expired This compound unused->solid_waste ppe Contaminated PPE & Disposables ppe->solid_waste liquid Liquid Waste (Solutions) liquid_waste Liquid Hazardous Waste Container liquid->liquid_waste disposal_service Licensed Professional Waste Disposal Service solid_waste->disposal_service liquid_waste->disposal_service

Disposal workflow for this compound and associated waste.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is a protected amino acid commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group protects the side-chain carboxyl group of aspartic acid.

Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH

This protocol outlines the standard procedure for coupling Fmoc-Asp(OtBu)-OH onto a resin during SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain[4]. This is typically done in two stages to ensure complete removal[4].

    • Wash the resin thoroughly with DMF to remove the piperidine and by-products[4].

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt) in DMF.

    • Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to facilitate activation[4].

    • Allow the solution to pre-activate for 2-5 minutes[4].

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Washing:

    • After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF to remove any unreacted reagents and by-products.

  • Confirmation of Coupling (Optional):

    • A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)

Procedure:

  • Preparation:

    • Thoroughly wash the peptide-resin with a solvent such as dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing solution[4].

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle resin Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling wash1->coupling activation Activate Fmoc-Asp(OtBu)-OH (HBTU/HOBt/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection n cycles cleavage Final Cleavage & Deprotection (TFA) repeat->cleavage

Experimental workflow for SPPS using this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the safe handling and storage of this compound.

ParameterValueSource
Storage Temperature 0 - 10°C (Refrigerated)[1]
CAS Number 5545-52-8
Molecular Weight 323.34 g/mol
Appearance White to light yellow powder or crystals

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Asp-OtBu
Reactant of Route 2
Reactant of Route 2
Z-Asp-OtBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.